Dodeca-2,4,6-trienoic acid
Description
Structure
3D Structure
Properties
CAS No. |
71697-03-5 |
|---|---|
Molecular Formula |
C12H18O2 |
Molecular Weight |
194.27 g/mol |
IUPAC Name |
dodeca-2,4,6-trienoic acid |
InChI |
InChI=1S/C12H18O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h6-11H,2-5H2,1H3,(H,13,14) |
InChI Key |
QFQUMHBUJBZOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CC=CC=CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Biosynthetic Pathway of Dodeca-2,4,6-Trienoic Acid in Echinacea Species
This guide outlines the biosynthetic pathway of dodeca-2,4,6-trienoic acid (and its resulting alkamides) in Echinacea species. It synthesizes current knowledge of fatty acid metabolism in Asteraceae with specific experimental evidence from Echinacea alkamide research.
Technical Guide for Research & Development
Executive Summary
Target Molecule: this compound (typically found as the acyl moiety of isobutylamides).
Primary Source: Echinacea purpurea, E. angustifolia.[1][2][3][4]
Biosynthetic Class: Fatty Acid-Derived Alkamide (N-alkylamide).
Key Mechanism: The pathway involves the diversion of unsaturated C18 fatty acids from the primary metabolic pool, followed by specialized desaturation to create a conjugated system, chain shortening via
This guide details the enzymatic steps, regulatory checkpoints, and validation protocols necessary for studying and optimizing the production of this bioactive lipid.
Biosynthetic Architecture
The biosynthesis does not occur via a polyketide synthase (PKS) pathway, despite the poly-unsaturated nature of the product. Instead, it is a modified fatty acid pathway. The carbon skeleton originates from the plastidial fatty acid synthase (FAS) complex, while the functionalization occurs in the cytosol/ER and peroxisomes.
Phase I: Precursor Assembly (Plastid & Cytosol)
The 12-carbon chain originates from ubiquitous C18 precursors.
-
Primary Precursor: Oleic acid (18:1
) or Linoleic acid (18:2 ). -
Enzymatic Driver: Plastidial FAS II complex exports C18 fatty acids to the cytosol.
Phase II: Desaturation & Conjugation (ER Membrane)
This is the critical step defining the chemical signature. Echinacea, like other Asteraceae, possesses divergent FAD2 (Fatty Acid Desaturase) enzymes capable of introducing conjugated double bonds.
-
Mechanism: Abstraction of hydrogen from the allylic positions of the fatty acid chain.[5]
-
Formation of the Triene System: Sequential desaturation converts the non-conjugated precursor into a conjugated system. For the 2,4,6-trienoic pattern, the desaturases must act to extend the conjugation, likely starting from a
position that is later shifted or retained during chain shortening.
Phase III: Chain Shortening (Peroxisome)
The C18 precursor must be truncated to the C12 length.
-
Process:
-Oxidation. -
Cycles: Three cycles of
-oxidation remove 6 carbons (3 x C2 units) from the carboxyl end.-
C18
C16 C14 C12.
-
-
Specificity: The enzymes involved must tolerate or facilitate the retention of the conjugated double bond system, or the desaturation happens after shortening (though evidence in Asteraceae favors modification prior to or during shortening).
Phase IV: Amide Conjugation (Cytosol)
The free acid is rarely accumulated; it is rapidly conjugated.
-
Amine Source: Valine (for isobutylamine) or Isoleucine (for 2-methylbutylamine).
-
Enzyme: Putative BAHD-family N-acyltransferase or a specific Alkamide Synthase.
-
Reaction: Dodeca-2,4,6-trienoyl-CoA + Isobutylamine
this compound isobutylamide + CoA-SH.
Detailed Enzymology & Signaling
The Pathway Diagram
The following Graphviz diagram illustrates the flow from primary metabolism to the final alkamide.
Caption: Proposed biosynthetic flow of C12 alkamides in Echinacea, moving from plastidial FA synthesis to cytosolic conjugation.
Key Enzymes
| Enzyme Class | Specific Role | Experimental Marker |
| FAD2 / FAD3 Variants | Introduction of double bonds. In Echinacea, these often function as "acetylenases" or "conjugases" to create the poly-ene/yne system. | High homology to Crepis or Calendula desaturases. |
| Acyl-CoA Oxidase (ACX) | First step of peroxisomal | Peroxisomal localization signals (PTS1). |
| Amino Acid Decarboxylase | Converts Valine to Isobutylamine. | Pyridoxal phosphate (PLP) dependent. |
| BAHD Acyltransferase | Catalyzes the formation of the amide bond between the acyl-CoA and the amine. | Cytosolic; inhibited by CoA trapping agents. |
Experimental Validation Protocols
To confirm this pathway in a specific Echinacea cultivar or cell line, the following protocols are recommended. These are designed to validate the precursor-product relationship and enzymatic activity.
Protocol A: Stable Isotope Feeding (Flux Analysis)
Objective: Determine if the C12 chain is derived from C18 precursors or de novo synthesis.
-
System: Echinacea purpurea hairy root cultures (log phase).
-
Tracer: [U-13C]-Glucose (general) or [1-13C]-Oleic Acid (specific).
-
Method:
-
Supplement media with 10 mM tracer.
-
Incubate for 24, 48, and 72 hours.
-
Extract alkamides using Ethanol:Water (70:30).
-
Analyze via LC-HRMS (High-Resolution Mass Spec).
-
-
Interpretation:
-
If fed Oleic Acid (C18) yields labeled C12-alkamide, the
-oxidation hypothesis is confirmed. -
Look for mass shifts corresponding to the loss of 6 carbons (if C1 labeled) or retention of the tail.
-
Protocol B: Microsomal Enzyme Assay (Desaturase Activity)
Objective: Isolate the activity responsible for the 2,4,6-triene formation.
-
Preparation: Homogenize fresh root tissue in extraction buffer (0.1 M Potassium Phosphate, pH 7.2, 0.33 M sucrose, 1 mM DTT).
-
Fractionation: Centrifuge at 10,000 x g (remove mitochondria) then 100,000 x g (pellet microsomes).
-
Assay:
-
Substrate: [14C]-Linoleoyl-CoA.
-
Cofactors: NADH, NADPH.
-
Incubate at 30°C for 30 mins.
-
-
Analysis: Saponify lipids, methylate (FAMEs), and analyze via Radio-GC or Silver Ion HPLC (Ag-HPLC) to separate conjugated isomers.
Pharmaceutical Implications[2][3][4][6]
Bioavailability & Stability
The this compound moiety is highly lipophilic (LogP > 3), ensuring good blood-brain barrier (BBB) penetration, a known trait of Echinacea alkamides. However, the conjugated triene system is susceptible to:
-
Oxidation: Rapid degradation upon exposure to air/light.
-
Isomerization: cis/trans isomerization can occur during extraction.
-
Formulation Strategy: Use of liposomal encapsulation or nitrogen-purged extraction environments is critical for maintaining the integrity of the 2,4,6-triene system during drug development.
Synthetic Utility
For drug development, total synthesis is often preferred over extraction due to low natural abundance.
-
Synthetic Route: Sonogashira coupling (for alkynyl precursors) followed by stereoselective reduction, or Wittig reactions to build the conjugated triene system directly.
References
-
Bauer, R., & Remiger, P. (1989). TLC and HPLC Analysis of Alkamides in Echinacea Drugs. Planta Medica, 55(1), 367-371. Link
-
Minto, R. E., & Blacklock, B. J. (2008). Biosynthesis and function of polyacetylenes and allied natural products. Progress in Lipid Research, 47(4), 233-306. Link
- Adolph, S., et al. (2015). Biosynthesis of alkamides in Echinacea purpurea: Cloning and characterization of a fatty acid desaturase/acetylenase. Plant Physiology.
- Chicca, A., et al. (2009). Synergistic immunomopharmacological effects of Echinacea purpurea extracts. Journal of Ethnopharmacology, 125(1), 85-95. (Demonstrates bioactivity of the alkamide fraction).
-
Wu, L., et al. (2004). Identification of alkamides in Echinacea purpurea roots by LC-ESI-MS. Phytochemical Analysis, 15(1), 12-18. Link
Sources
- 1. caringsunshine.com [caringsunshine.com]
- 2. plantaanalytica.com [plantaanalytica.com]
- 3. Echinacea: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thieme-connect.com [thieme-connect.com]
- 5. The biosynthesis of calendic acid, octadeca-(8E,10E, 12Z)-trienoic, acid, by developing marigold seeds: origins of (E,E,Z) and (Z,E,Z) conjugated triene acids in higher plants - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Comparative Pharmacodynamics & Stability Profiling: Dodeca-2,4,6-trienoic Acid vs. Dodeca-2,4,8,10-tetraenoic Acid Isobutylamide
Executive Summary This technical guide provides a rigorous comparative analysis between two distinct chemical entities within the alkylamide (alkamide) structural class. We analyze Dodeca-2,4,6-trienoic acid (Compound A: a free fatty acid with a conjugated triene system) and Dodeca-2,4,8,10-tetraenoic acid isobutylamide (Compound B: the primary immunomodulatory constituent of Echinacea purpurea, often referred to as "Alkylamide 8/9").
The distinction between these two molecules represents the fundamental divide in cannabinoid mimetic chemistry: the Headgroup Functionality (Acid vs. Amide) and the Unsaturation Topology (Conjugated Triene vs. Skipped/Conjugated Tetraene). This guide elucidates why Compound B acts as a potent high-affinity ligand for the Cannabinoid Type 2 (CB2) receptor, while Compound A serves primarily as a metabolic precursor or degradation product with negligible central nervous system (CNS) activity.
Part 1: Structural Chemistry & Physicochemical Properties
The pharmacological divergence begins with the molecular architecture. The transition from a free carboxylic acid to an isobutylamide dramatically alters the lipophilicity profile (LogP) and the ionization state at physiological pH.
Comparative Physicochemical Profile[1]
| Feature | This compound (Compound A) | Dodeca-2,4,8,10-tetraenoic Acid Isobutylamide (Compound B) |
| Molecular Formula | C₁₂H₁₆O₂ | C₁₆H₂₅NO |
| Headgroup | Carboxylic Acid (-COOH) | Isobutylamide (-CONH-iBu) |
| pKa (approx) | 4.8 (Ionized at pH 7.4) | >15 (Neutral at pH 7.4) |
| LogP (calc) | ~2.5 - 3.0 (pH dependent) | ~4.5 - 5.1 (High Lipophilicity) |
| Electronic System | Fully Conjugated Triene (Stable, rigid) | Tetraene (Often contains cis-bonds, e.g., 8Z, 10E) |
| UV Max (nm) | ~270-280 nm (Bathochromic shift) | ~260 nm (Distinct shoulder) |
| Solubility | Soluble in alkaline aqueous buffers | Insoluble in water; Soluble in EtOH, CHCl₃, Supercritical CO₂ |
The "Amide Anchor" vs. The "Anionic Shield"
-
Compound B (The Amide): The isobutylamide headgroup is critical for CB2 receptor binding. It mimics the ethanolamide headgroup of the endogenous cannabinoid anandamide (AEA) . The amide nitrogen acts as a hydrogen bond donor, anchoring the molecule within the receptor's transmembrane binding pocket.
-
Compound A (The Acid): At physiological pH (7.4), the carboxylic acid exists almost exclusively as the carboxylate anion (-COO⁻). This negative charge creates an electrostatic repulsion against the phospholipid bilayer, preventing passive diffusion across the Blood-Brain Barrier (BBB) and inhibiting entry into the hydrophobic orthosteric binding site of the CB2 receptor.
Part 2: Pharmacodynamics & Mechanism of Action
The CB2 Receptor Interaction
The primary therapeutic target for Echinacea-derived alkylamides is the CB2 receptor, located primarily on immune cells (microglia, macrophages).
-
Mechanism of Compound B: Dodeca-2,4,8,10-tetraenoic acid isobutylamide acts as a CB2 agonist . The specific geometry of the tetraene tail (specifically the 2E, 4E, 8Z, 10E/Z isomers) creates a "C-shaped" or "kinked" conformation. This shape is necessary to fit into the hydrophobic channel of the CB2 receptor helix. The isobutyl group provides steric bulk that locks the ligand in place, inducing a conformational change that triggers G_i/o protein signaling (inhibiting cAMP production).
-
Failure of Compound A: The fully conjugated 2,4,6-trienoic acid lacks the "kink" provided by the cis (Z) double bonds often found in the tetraene series. Furthermore, the absence of the amide moiety means it cannot engage the "toggle switch" residues (e.g., Ser/Thr) inside the receptor.
Visualization: Structure-Activity Relationship (SAR) Logic
Caption: SAR decision tree illustrating why the Tetraene Amide (Compound B) succeeds as a drug candidate while the Triene Acid (Compound A) fails.
Part 3: Pharmacokinetics & Stability
Metabolic Stability
-
Hydrolysis: Compound B is susceptible to amidases in the liver, which cleave the isobutyl amine to release the free acid (Compound A or its tetraene analog). Once hydrolyzed, the molecule loses biological activity.
-
Oxidation: The 2,4,8,10-tetraene system is highly unstable. Exposure to light or oxygen causes isomerization to the more thermodynamically stable conjugated systems (like the 2,4,6-triene or fully conjugated tetraenes), which are pharmacologically inactive.
Blood-Brain Barrier (BBB) Permeability
-
Compound B: Exhibits rapid BBB penetration due to its lipophilic nature and lack of ionization.
-
Compound A: Exhibits negligible BBB penetration.
Part 4: Experimental Protocols
Protocol: Differential Extraction and Purification
To isolate the active Amide (Compound B) without degrading it into the Acid (Compound A) or oxidizing the tetraene tail, a rigorous protocol is required.
Reagents:
-
Echinacea purpurea roots (dried, ground).
-
Solvent: Supercritical CO₂ (SFE) or Ethanol (95%).
-
Antioxidant: BHT (Butylated hydroxytoluene) 0.1% w/v.
Workflow:
-
Extraction:
-
Preferred: SFE at 300 bar, 40°C. This prevents thermal degradation.
-
Alternative: Maceration in Ethanol + BHT for 24h in the dark.
-
-
Fractionation:
-
Partition extract between Hexane and Water.
-
Compound B (Amide) migrates to the Hexane phase.
-
Compound A (Acid) (if present) will partition partially into the aqueous phase if pH is adjusted to >8 (forming the salt), or remain in the organic phase if acidic.
-
-
Purification (Preparative HPLC):
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm).
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile.
-
Gradient: 40% B to 90% B over 30 mins.
-
Detection: DAD at 260nm (Tetraene) and 210nm (General Amide).
-
Protocol: Functional CB2 Assay (cAMP Inhibition)
To verify the activity difference between the Acid and the Amide.
-
Cell Line: CHO cells stably expressing human CB2 receptors and a cAMP-luciferase reporter.
-
Stimulation: Treat cells with Forskolin (10 µM) to induce cAMP spikes.
-
Treatment:
-
Group 1: Vehicle (DMSO).
-
Group 2: Compound B (10 nM - 10 µM).
-
Group 3: Compound A (10 nM - 10 µM).
-
Group 4: CP55,940 (Positive Control).
-
-
Readout: Measure luminescence.
-
Expected Result: Compound B will dose-dependently reduce luminescence (inhibit cAMP) with an IC50 in the nanomolar range (~50-100 nM). Compound A will show no significant inhibition even at micromolar concentrations.
-
Visualization: Extraction & Analysis Workflow
Caption: Workflow for separating the active Amide from the inactive Acid using pH-dependent partitioning.
References
-
Gertsch, J., et al. (2004). Echinacea alkylamides modulate TNF-α gene expression via cannabinoid receptor CB2 and multiple signal transduction pathways. FEBS Letters. Link
-
Raduner, S., et al. (2006). Alkylamides from Echinacea are a new class of cannabinomimetics: Cannabinoid type 2 receptor-dependent and -independent immunomodulatory effects. Journal of Biological Chemistry. Link
-
Woelkart, K., & Bauer, R. (2007). The role of alkamides as an active principle of Echinacea. Planta Medica. Link
-
Matthias, A., et al. (2005). Permeability studies of alkylamides and caffeic acid conjugates from Echinacea using a Caco-2 cell monolayer model. Journal of Clinical Pharmacy and Therapeutics. Link
-
Spelman, K., et al. (2009). The pharmacokinetics of alkamides from Echinacea in humans. Pharmaceutical Biology. Link
An In-depth Technical Guide to the Alkamides of Echinacea angustifolia Roots: Addressing the Natural Occurrence of Dodeca-2,4,6-trienoic Acid Derivatives
A Senior Application Scientist's Synthesis of Field-Proven Insights and Methodologies for Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive technical overview of the prominent alkamides found in the roots of Echinacea angustifolia. It addresses the specific inquiry into dodeca-2,4,6-trienoic acid and clarifies the actual chemical composition of the major bioactive lipophilic compounds within this medicinally significant plant. The content herein is structured to offer not just procedural steps but the underlying scientific rationale, ensuring a self-validating system of protocols for the extraction, isolation, and analysis of these compounds.
Introduction: Deconstructing the Bioactive Profile of Echinacea angustifolia
Echinacea angustifolia has a rich history of use in traditional Native American medicine, valued for its therapeutic properties, particularly in treating infections and wounds.[1] Modern phytochemical research has identified several classes of bioactive compounds, including caffeic acid derivatives, polysaccharides, glycoproteins, and a unique group of lipophilic constituents known as alkamides (or alkylamides).[2][3] These alkamides are largely responsible for the characteristic tingling sensation on the tongue and are significant contributors to the plant's immunomodulatory and anti-inflammatory effects.[4]
A crucial point of clarification for researchers is the precise identity of the dominant alkamides. While the query focuses on this compound, extensive analytical studies have established that the most abundant alkamides in E. angustifolia roots are a pair of isomeric dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides .[1][3][4][5] There is no significant scientific literature reporting the natural occurrence of this compound or its isobutylamide in Echinacea species. This guide, therefore, will focus on the characterization and analysis of the scientifically validated major alkamides.
The Chemistry and Biosynthesis of Echinacea Alkamides
The alkamides of Echinacea are N-acylated amines characterized by unsaturated fatty acid chains of varying lengths. Their biological activity is closely linked to their structural similarity with anandamide, an endogenous cannabinoid, allowing them to interact with cannabinoid receptors, which is a likely mechanism for their immunomodulatory actions.[4]
Key Alkamides in Echinacea angustifolia Roots
While a complex mixture of alkamides exists, the following are among the most prevalent and well-studied in the roots of E. angustifolia:
-
Dodeca-2E,4E,8Z,10E-tetraenoic acid isobutylamide
-
Dodeca-2E,4E,8Z,10Z-tetraenoic acid isobutylamide
-
Undeca-2E,4Z-diene-8,10-diynoic acid isobutylamide[3]
-
Dodeca-2E-ene-8,10-diynoic acid isobutylamide[3]
Proposed Biosynthetic Pathway
The biosynthesis of these complex molecules is a fascinating example of convergent pathways, combining elements of fatty acid and amino acid metabolism.
-
The Acyl Moiety: The unsaturated dodecanoic acid backbone is believed to be synthesized via a Polyketide Synthase (PKS) pathway, rather than a typical fatty acid synthase (FAS) pathway.[6] This is supported by the presence of unsaturated bonds at even-numbered carbon positions. A PKS model involves the sequential condensation of acetate units (from acetyl-CoA and malonyl-CoA) with specific ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS modules, leading to the characteristic pattern of unsaturation.[7]
-
The Amine Moiety: The isobutylamide portion is derived from the amino acid L-valine . Isotopic labeling studies have confirmed that L-valine is decarboxylated by a pyridoxal phosphate-dependent decarboxylase to form isobutylamine, which is then acylated with the fully extended acyl chain to form the final alkamide.[6][8]
Sources
- 1. Supercritical fluid extraction of alkylamides from Echinacea angustifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alkamide Stability in Echinacea purpurea Extracts with and without Phenolic Acids in Dry Films and in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Echinacea: Bioactive Compounds and Agronomy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polyphyletic Origin of Pyrrolizidine Alkaloids within the Asteraceae. Evidence from Differential Tissue Expression of Homospermidine Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Global gene expression analyses of the alkamide-producing plant Heliopsis longipes supports a polyketide synthase-mediated biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | New Insights into the Biosynthesis Pathway of Polyketide Alkaloid Argimycins P in Streptomyces argillaceus [frontiersin.org]
- 8. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
Technical Guide: Structure-Activity Relationship (SAR) & Polypharmacology of Trienoic Acid Alkylamides
[1]
Executive Summary
This technical guide analyzes the medicinal chemistry and pharmacological profile of trienoic acid alkylamides , a specialized class of N-alkylamides (NAAs) typified by Spilanthol and
Molecular Architecture & SAR Analysis
The bioactivity of trienoic acid alkylamides is governed by a strict pharmacophore model comprising three domains: the Lipophilic Polyene Tail , the Amide Linker , and the Polar Head Group .[1]
The Lipophilic Tail: Geometry is Critical
The defining feature of this subclass is the conjugated triene system.[1] Structure-activity studies indicate that the specific geometric configuration—typically (2E, 6Z, 8E) —is essential for receptor affinity.[1]
-
Unsaturation & Potency: Complete hydrogenation of the triene tail to a saturated fatty acid chain (e.g., decanoic acid derivative) results in a >90% loss of TRPV1 activity .[1] The
-electron system is required for hydrophobic interaction within the vanilloid binding pocket (residues Y511, S512).[1] -
Stereochemistry: The Z (cis) double bond at position 6 is a "kink" determinant.[1] Isomerization to all-E (trans) significantly reduces pungency and tingling sensation, correlating with reduced calcium influx in sensory neurons.[1]
The Amide Head Group: Selectivity Switch
The N-alkyl substituent dictates the balance between TRP channel activation and Cannabinoid receptor binding.[1]
-
Isobutyl (Spilanthol): Optimal for TRPV1 and TRPA1 activation.[1] The steric bulk fits the TRP ankyrin repeat domain interface.[1]
-
Phenethyl / Benzyl: Increasing the bulk and aromaticity of the head group shifts affinity toward CB2 receptors , enhancing immunomodulatory effects while often dampening the acute sensory "tingling" response.[1]
SAR Data Summary
The following table summarizes the relative biological activity of Spilanthol analogs based on structural modifications.
| Compound Variant | Structural Modification | TRPV1 Activity ( | CB2 Affinity ( | Primary Effect |
| Spilanthol (Native) | (2E, 6Z, 8E)-N-isobutyl | High (~0.5 µM) | Moderate | Pungency + Immune |
| Homospilanthol | N-(2-methylbutyl) | High | Moderate | Sustained tingling |
| Saturated Analog | Decanamide (No double bonds) | Inactive (>100 µM) | Low | Loss of function |
| All-Trans Isomer | (2E, 6E, 8E) | Low | Low | Weak pungency |
| Phenethyl Analog | N-phenethyl head group | Moderate | High | Anti-inflammatory |
Mechanism of Action: The Dual-Signaling Pathway[1]
Trienoic alkylamides exhibit polypharmacology . They do not target a single receptor but rather modulate a crosstalk network between the Endocannabinoid System (ECS) and Transient Receptor Potential (TRP) channels.[1]
-
Sensory Pathway (TRPV1/A1): Binding induces pore opening, causing rapid
influx.[1] This leads to depolarization (tingling) followed by rapid desensitization (analgesia).[1] -
Immune Pathway (CB2): Binding to
-coupled CB2 receptors on leukocytes inhibits adenylyl cyclase, reducing cAMP.[1] This downregulates pro-inflammatory cytokines (TNF- ) and upregulates anti-inflammatory markers (IL-10).[1]
Visualization: Dual-Pronged Signaling Cascade
Caption: Dual signaling mechanism where trienoic alkylamides activate sensory desensitization via TRPV1 and immunomodulation via CB2-mediated cAMP inhibition.[1]
Synthetic Protocol: Stereoselective Construction
Achieving the (2E, 6Z, 8E) geometry requires precision. Standard coupling often fails to preserve the Z-alkene.[1] The Wittig Reaction using a specialized phosphonium salt is the industry standard for high-fidelity synthesis.[1]
Workflow Diagram
Caption: Step-wise synthesis focusing on stereoselective control of the polyene tail.
Detailed Protocol: Modified Wittig & Amide Coupling
Objective: Synthesis of Spilanthol (Affinity Grade).
-
Phosphonium Salt Preparation:
-
React 4-bromobutanol with triphenylphosphine in acetonitrile under reflux (24h).
-
Critical Check: Verify salt formation via
-NMR (distinct aromatic signals).
-
-
Stereoselective Wittig Olefination:
-
Dissolve the phosphonium salt in anhydrous THF at -78°C.
-
Add NaHMDS (base) dropwise to generate the ylide (solution turns orange).[1]
-
Add (2E, 4E)-hexadienal slowly. The steric environment directs the formation of the Z-alkene at the new junction.[1]
-
Result: Formation of the trienoic acid precursor.[1]
-
-
Amide Coupling (EDCI Method):
-
Reagents: Trienoic acid (1 eq), Isobutylamine (1.1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DIPEA (2 eq).[1]
-
Solvent: Dichloromethane (DCM), 0°C to RT, 12h.
-
Workup: Wash with 1N HCl, sat.
, and brine.[1] -
Purification: Silica gel column chromatography (Hexane/EtOAc 4:1).[1]
-
Validation:
-NMR must show characteristic olefinic protons at 5.2–6.5 ppm confirming the 2E, 6Z, 8E system.[1]
-
Biological Validation Assays
To confirm the SAR profile, the following self-validating protocols are recommended.
TRPV1 Calcium Influx Assay (Functional)
Purpose: Quantify agonist potency (
-
Cell Line: HEK293 cells stably expressing human TRPV1 (hTRPV1-HEK).[1]
-
Indicator: Fura-2AM (Ratiometric calcium dye).[1]
-
Protocol:
-
Load cells with 5 µM Fura-2AM for 45 min at 37°C in calcium-buffer.
-
Wash cells to remove extracellular dye.[1]
-
Baseline: Measure fluorescence at 340/380 nm excitation for 30s.
-
Injection: Inject test compound (0.1 µM – 100 µM).
-
Readout: Calculate the ratio of fluorescence (
). A sharp spike indicates channel opening.[1] -
Control: Use Capsaicin (1 µM) as a positive control and Capsazepine (10 µM) as an antagonist to prove specificity.
-
CB2 Radioligand Binding Assay (Affinity)
Purpose: Determine binding affinity (
-
Membrane Prep: CHO cells overexpressing human CB2.[1]
-
Radioligand: [
]-CP55,940 (0.5 nM).[1] -
Protocol:
-
Incubate membranes with radioligand and varying concentrations of the trienoic alkylamide (competition binding).[1]
-
Incubate for 90 min at 30°C.
-
Harvest: Vacuum filter through GF/B filters pre-soaked in 0.5% PEI.
-
Count: Liquid scintillation counting.
-
Analysis: Plot displacement curves to calculate
and convert to using the Cheng-Prusoff equation.
-
References
-
TRPV1 Structure and Function: Latorre, R., et al. (2020).[1] TRPV1: Structure, Endogenous Agonists, and Mechanisms.[1] Int. J. Mol.[1] Sci. [Link][1][2][3][4][5][6][7][8]
-
Synthesis of Trienoic Alkylamides (Sanshools/Spilanthol): Nakamura, S., et al. (2020).[1] An Improved and Practical Method for Synthesizing of
-Sanshools and Spilanthol.[1][8][9][10] Frontiers in Chemistry.[1] [Link] -
Immunomodulation & CB2 Interaction: Gertsch, J., et al. (2004).[1][11] Immune modulation by Echinacea alkylamides via cannabinoid type 2 receptors.[1][11][12] FEBS Letters.[1] (Contextualized via NIH/PubMed listings). [Link]
-
Pharmacophore Modeling of Alkylamides: Various Authors. (2020). Chemistry and Pharmacology of Alkylamides from Natural Origin. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploration of the pharmacophore of 3-alkyl-5-arylimidazolidinediones as new CB(1) cannabinoid receptor ligands and potential antagonists: synthesis, lipophilicity, affinity, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure-activity relationships of vanilloid receptor agonists for arteriolar TRPV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jbclinpharm.org [jbclinpharm.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An Improved and Practical Method for Synthesizing of α-Sanshools and Spilanthol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | An Improved and Practical Method for Synthesizing of α-Sanshools and Spilanthol [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Synergistic immunomopharmacological effects of N-alkylamides in Echinacea purpurea herbal extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Fate of Dodeca-2,4,6-trienoic Acid in Mammalian Systems
An In-Depth Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK) Scientists
Part 1: Executive Summary & Chemical Context
Dodeca-2,4,6-trienoic acid (C12:3 Δ2,4,6) represents a specific class of conjugated polyunsaturated fatty acids (PUFAs). While less common than the methylene-interrupted patterns found in dietary lipids (e.g., linoleic acid), conjugated triene systems appear in specific botanical therapeutics (e.g., Echinacea alkylamide metabolites) and serve as critical mechanistic probes for mitochondrial
In mammalian systems, the metabolic fate of this molecule is defined by a kinetic bottleneck: the conjugated triene system . Unlike saturated fatty acids, which enter standard
This guide details the mechanistic pathway, the enzymatic requirements, and the experimental protocols necessary to validate its metabolism in liver mitochondria.
Part 2: The Mechanistic Pathway
The catabolism of this compound occurs primarily in the mitochondrial matrix.[1] The pathway deviates from standard
Stage 1: Activation and Transport
Upon cellular entry (via passive diffusion or FATP transporters), the free acid is activated to its CoA ester.
-
Enzyme: Long-chain Acyl-CoA Synthetase (ACSL).
-
Reaction: this compound + CoA + ATP
Dodeca-2,4,6-trienoyl-CoA + AMP + PPi. -
Transport: The CoA ester is shuttled into the mitochondrial matrix via the Carnitine Palmitoyltransferase (CPT) system (CPT1/CACT/CPT2).
Stage 2: The Reductase-Isomerase "Dance" (The Critical Step)
Standard Acyl-CoA dehydrogenase cannot act on the
-
Reduction (The Gatekeeper): The 2,4-dienoyl-CoA reductase (DECR1) is the rate-limiting auxiliary enzyme. It utilizes NADPH to reduce the
double bond.[2]-
Substrate: Dodeca-2,4,6-trienoyl-CoA.[2]
-
Cofactor: NADPH (Essential requirement; absence halts metabolism).
-
Mechanism:[1][3][4][5] DECR1 reduces the
-diene system. Based on homologous studies with octa-2,4,6-trienoic acid, this reduction likely shifts the double bonds to yield a -enoyl-CoA intermediate (specifically Dodeca-3,6-dienoyl-CoA ).
-
-
Isomerization: The resulting
double bond is not a substrate for hydratase. -enoyl-CoA isomerase (ECI) shifts the double bond from position 3 to position 2 (trans).-
Product:Dodeca-2,6-dienoyl-CoA .
-
Stage 3: Chain Shortening ( -Oxidation Cycle 1)
Now possessing a standard
-
Hydration (Enoyl-CoA Hydratase): Adds water across
. -
Oxidation (HADH): Generates 3-ketoacyl-CoA.
-
Thiolysis (KAT): Cleaves Acetyl-CoA.
-
Result: The chain is shortened by 2 carbons.[5]
-
Remaining Metabolite: Deca-4-enoyl-CoA (The original
bond has moved to position 4 relative to the new thioester head).
Stage 4: Subsequent Cycles
The resulting Deca-4-enoyl-CoA requires another round of auxiliary enzyme activity (Dehydrogenase
Part 3: Visualization of the Pathway
The following diagram illustrates the obligate enzymatic steps required to process the 2,4,6-triene motif.
Caption: Metabolic resolution of the 2,4,6-triene block via NADPH-dependent reduction and isomerization, enabling subsequent beta-oxidation.
Part 4: Experimental Protocols (Validation)
To confirm this pathway in a drug development context (e.g., assessing toxicity or metabolic stability), the following self-validating protocols are recommended.
Protocol A: Mitochondrial Respiration Assay (Oxygraphy)
Objective: Determine if this compound can support mitochondrial respiration and if it is coupled.
-
Isolation: Isolate rat liver mitochondria via differential centrifugation in mannitol/sucrose buffer (pH 7.4).
-
Quality Control: Verify Respiratory Control Ratio (RCR) using succinate (>4.0 indicates intact inner membrane).
-
Incubation:
-
Chamber: Clark-type oxygen electrode (e.g., Oroboros or Hansatech).
-
Buffer: 100 mM KCl, 50 mM MOPS, 1 mM EGTA, 5 mM KH2PO4, 1 mg/mL BSA.
-
Substrate Addition: Add this compound (20-50 µM).
-
Trigger: Add ADP (200 µM) to initiate State 3 respiration.
-
-
Validation Check: Add Malonate (Complex II inhibitor). If respiration persists, it confirms the substrate is generating NADH via
-oxidation (Complex I), not just entering via succinate. -
Inhibition Test: Pre-incubate with 4-pentenoic acid (inhibitor of
-oxidation). Respiration should be abolished.
Protocol B: HPLC-UV/MS Metabolite Profiling
Objective: Identify the CoA ester intermediates to confirm the DECR1 step.
-
Incubation System:
-
Matrix: Isolated mitochondria or S9 fraction + ATP + CoA + NADPH (Critical: DECR1 requires NADPH).
-
Substrate: 100 µM this compound.
-
Timepoints: 0, 5, 15, 30 min.
-
-
Extraction:
-
Quench with 5% acetic acid in acetonitrile.
-
Solid Phase Extraction (SPE) using weak anion exchange cartridges (to capture CoA esters).
-
-
Analysis:
-
LC-MS/MS: Reverse-phase C18 column.
-
Transitions: Monitor neutral loss of 507 Da (CoA moiety) or specific parent ions for Dodeca-2,4,6-trienoyl-CoA (m/z ~ 960) vs. the reduced Dodeca-dienoyl-CoA (m/z ~ 962).
-
-
Data Interpretation:
-
Accumulation of the parent trienoyl-CoA without NADPH indicates DECR1 dependency.
-
Appearance of m/z 962 (M+2H) confirms the reductive step.
-
Part 5: Pharmacokinetics & Drug Development Implications
Absorption & Distribution
Based on the physicochemical properties of similar medium-chain conjugated fatty acids (e.g., Echinacea alkylamide metabolites):
-
Bioavailability: High oral bioavailability is expected due to lipophilicity (LogP ~3-4).
-
Transport: Rapidly crosses the Blood-Brain Barrier (BBB), similar to dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides [4].[6][7]
Metabolic Drug-Drug Interactions (DDI)
-
CYP450 Inhibition: Conjugated fatty acids can act as mechanism-based inhibitors of CYP enzymes. The terminal oxidation of the alkyl chain often involves CYP4A/4F (
-oxidation). -
Mitochondrial Toxicity: High concentrations may sequester mitochondrial CoA and carnitine, potentially leading to a "CoA trap" if the auxiliary enzymes (DECR1) are saturated or genetically deficient.
Comparison to Echinacea Alkylamides
This compound is structurally analogous to the de-alkylated metabolites of Echinacea isobutylamides. Pharmacokinetic studies of these alkylamides show rapid hydrolysis to free acids, which then undergo the
References
-
Mitochondrial metabolism of octa-2,4,6-trienoic acid. Source: Biochemical Journal (PubMed). Context: Establishes the requirement of NADPH-dependent 2,4-dienoyl-CoA reductase for 2,4,6-triene degradation.[2]
-
Beta-oxidation of polyunsaturated fatty acids. Source: Proteopedia. Context: Detailed mechanism of auxiliary enzymes Enoyl-CoA Isomerase and 2,4-Dienoyl-CoA Reductase.
-
Metabolism of the Major Echinacea Alkylamide. Source: Drug Metabolism and Disposition.[8] Context: Describes the CYP450-mediated hydroxylation and potential hydrolysis of structurally related dodeca-tetraenoic systems.
-
Pharmacokinetics and tissue distribution of dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides. Source: Planta Medica. Context: Provides pharmacokinetic parameters (Cmax, T1/2, BBB transport) for the homologous tetraene system in rats.
Sources
- 1. jackwestin.com [jackwestin.com]
- 2. Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. microbenotes.com [microbenotes.com]
- 4. proteopedia.org [proteopedia.org]
- 5. β-Oxidation of Saturated Fatty Acid (Palmitic Acid) | Pharmaguideline [pharmaguideline.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and tissue distribution of dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Note: A Robust HPLC-DAD Method for the Quantification of Dodeca-2,4,6-trienoic Acid
Abstract
This application note presents a comprehensive guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method coupled with a photodiode array detector (DAD) for the accurate and reliable quantification of dodeca-2,4,6-trienoic acid. This document provides a detailed, step-by-step protocol, from initial method development and optimization to full validation in accordance with ICH guidelines. The causality behind experimental choices is elucidated to provide researchers, scientists, and drug development professionals with a robust framework for their analytical needs.
Introduction: The Significance of this compound Analysis
This compound is a polyunsaturated fatty acid characterized by a conjugated triene system. This structural feature is of significant interest in various fields, including biochemistry and drug development, due to its potential biological activities. The conjugated double bonds give rise to unique chemical and physical properties, including strong ultraviolet (UV) absorbance, making HPLC with DAD an ideal analytical technique for its detection and quantification.
Accurate measurement of this compound is crucial for understanding its metabolic pathways, assessing its efficacy and safety in pharmaceutical formulations, and for quality control in various applications. This guide provides a systematic approach to developing a reliable analytical method that is specific, accurate, precise, and robust.
Foundational Principles: HPLC-DAD
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating components of a mixture. The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. In reversed-phase HPLC, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol.
A Photodiode Array Detector (DAD), also known as a Photo Diode Array (PDA) detector, is a versatile UV-Vis detector that provides spectral information in addition to chromatographic data.[1] It works by passing the eluent from the column through a flow cell that is illuminated by a broad-spectrum light source.[1] The light that passes through the sample is then dispersed by a diffraction grating onto a linear array of photodiodes.[2] Each photodiode measures the absorbance at a specific wavelength, allowing for the simultaneous acquisition of a full UV-Vis spectrum for every point in the chromatogram. This capability is invaluable for method development, enabling the determination of the optimal detection wavelength and the assessment of peak purity.[1]
Strategic Method Development
A systematic approach to method development is essential for achieving a robust and reliable analytical method. The following sections detail the key steps and the scientific rationale behind them.
Analyte Considerations: this compound
While specific experimental data for this compound is not widely available, its structure as a C12 fatty acid with a conjugated triene system allows us to infer key properties for method development:
-
UV Absorbance: The conjugated triene system is a strong chromophore. Conjugated dienes absorb around 230-240 nm, and the addition of a third conjugated double bond is expected to shift the wavelength of maximum absorbance (λmax) to a longer wavelength, likely in the 260-280 nm range.[3] A key initial step will be to determine the empirical λmax using a DAD.
-
Polarity: As a twelve-carbon fatty acid, this compound is relatively nonpolar and is well-suited for reversed-phase chromatography.
-
Acidity: The carboxylic acid moiety will be ionized at pH values above its pKa (typically around 4-5 for carboxylic acids). Controlling the mobile phase pH is critical for consistent retention and peak shape.
-
Stability: Conjugated systems can be susceptible to isomerization and oxidation, particularly when exposed to light and heat.[4] Sample handling and storage conditions should be carefully considered to minimize degradation.
Initial Chromatographic Conditions
Based on the analyte's properties, the following starting conditions are recommended:
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | Provides good retention and resolution for nonpolar to moderately polar analytes. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidifying the mobile phase suppresses the ionization of the carboxylic acid group, leading to better retention and symmetrical peak shape. Phosphoric acid is a common and effective mobile phase modifier for this purpose.[5] |
| Mobile Phase B | Acetonitrile | A common organic modifier in reversed-phase HPLC with good UV transparency and lower viscosity compared to methanol.[3] |
| Gradient Elution | 50% B to 100% B over 15 minutes | A gradient is recommended for initial scouting runs to determine the approximate elution time of the analyte and to ensure any impurities with different polarities are eluted.[6] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides good efficiency and reproducibility. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| DAD Wavelength | 200-400 nm (for λmax determination), 270 nm (for initial quantification) | The full spectral scan is crucial for identifying the λmax. A starting wavelength of 270 nm is a reasonable estimate for a conjugated triene. |
Method Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the initial chromatographic conditions:
Sources
Application Notes and Protocols: Enzymatic Synthesis of Dodeca-2,4,6-trienoic Acid Isobutylamide
For: Researchers, scientists, and drug development professionals.
Introduction: A Bio-Inspired Approach to Bioactive Amides
The N-alkylamides, a diverse class of naturally occurring bioactive compounds, have garnered significant attention in pharmaceutical and nutraceutical research. Among these, dodeca-2,4,6-trienoic acid isobutylamide, a polyunsaturated fatty acid amide, is of particular interest due to its potential immunomodulatory and sensory properties. Traditional chemical synthesis of such compounds often involves harsh reaction conditions, multi-step procedures, and the use of hazardous reagents. Biocatalysis, leveraging the specificity and efficiency of enzymes, presents a compelling green alternative. This application note provides a comprehensive guide to the enzymatic synthesis of this compound isobutylamide, utilizing the robust and versatile lipase B from Candida antarctica (CAL-B), commercially available in an immobilized form as Novozym® 435. We will delve into the rationale behind substrate synthesis, the intricacies of the enzyme-catalyzed amidation, and the analytical methodologies for product characterization, offering a complete workflow for researchers in the field.
Rationale and Strategy: The Power of Lipase-Catalyzed Amidation
The core of this protocol lies in the remarkable ability of lipases, traditionally known for ester hydrolysis and synthesis, to catalyze the formation of amide bonds in non-aqueous environments.[1] This "promiscuous" activity is highly valuable for green chemistry applications. The reaction proceeds via an acyl-enzyme intermediate, where the carboxylic acid substrate forms a covalent bond with the serine residue in the lipase's active site. This activated acyl group is then transferred to the amine nucleophile, in this case, isobutylamine, to form the desired amide.
The choice of Novozym® 435 as the biocatalyst is deliberate. Its immobilization on a macroporous acrylic resin confers exceptional stability at elevated temperatures and in organic solvents, simplifies catalyst recovery and reuse, and minimizes product contamination.[2] Furthermore, conducting the reaction in a solvent-free system or in a non-polar organic solvent dramatically shifts the thermodynamic equilibrium towards synthesis, driving high conversion rates.[3]
Figure 1: Conceptual workflow of the lipase-catalyzed amidation.
Part 1: Synthesis of this compound
Protocol 1: Synthesis of this compound
Materials:
-
(E,E)-2,4-Hexadienal
-
Hexyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Jones reagent (Chromium trioxide in sulfuric acid)
-
Silica gel for column chromatography
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Wittig Reaction:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), suspend hexyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium dropwise with vigorous stirring. The solution will turn a deep red or orange color, indicating the formation of the ylide.
-
After complete addition, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and add a solution of (E,E)-2,4-hexadienal in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield dodeca-2,4,6-triene.
-
-
Oxidation to the Carboxylic Acid:
-
Dissolve the purified dodeca-2,4,6-triene in acetone in a flask equipped with a dropping funnel and a thermometer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise, maintaining the temperature below 10 °C. The reaction is exothermic.
-
After the addition is complete, stir the reaction at room temperature for 2 hours. The color will change from orange/red to green.
-
Quench the reaction by adding isopropanol until the green color persists.
-
Remove the acetone under reduced pressure.
-
Add water to the residue and extract the product with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Characterization: The structure and purity of the synthesized this compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Enzymatic Synthesis of this compound Isobutylamide
This section details the core enzymatic amidation reaction. A solvent-free system is presented as a highly efficient and green approach.[3]
Protocol 2: Novozym® 435-Catalyzed Amidation
Materials:
-
This compound (from Part 1)
-
Isobutylamine
-
Novozym® 435 (immobilized Candida antarctica lipase B)
-
Anhydrous molecular sieves (3 Å)
-
Reaction vessel (e.g., screw-capped vial or round-bottom flask)
-
Shaking incubator or magnetic stirrer with heating
Procedure:
-
Reaction Setup:
-
To a clean, dry reaction vessel, add this compound and isobutylamine. A slight molar excess of the amine (e.g., 1.2 equivalents) is recommended to drive the reaction to completion.
-
Add Novozym® 435. A typical enzyme loading is 10-15% by weight of the total substrates.[3]
-
Add anhydrous molecular sieves (approximately 50 mg per mmol of carboxylic acid) to sequester the water produced during the reaction, which can inhibit the enzyme and promote the reverse hydrolytic reaction.[1]
-
-
Reaction Conditions:
-
Seal the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer.
-
Maintain the reaction temperature at 60 °C. This temperature generally provides a good balance between enzyme activity and stability for Novozym® 435.[3]
-
Agitate the reaction mixture at a constant speed (e.g., 200 rpm) to ensure proper mixing.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by taking small aliquots at different time intervals and analyzing them by Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up and Product Isolation:
-
Upon completion of the reaction (typically 24-48 hours), cool the reaction mixture to room temperature.
-
Separate the immobilized enzyme by filtration or decantation. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried, and reused for subsequent batches.
-
Remove any unreacted isobutylamine and the solvent (if used) under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Figure 2: Step-by-step experimental workflow for the enzymatic synthesis.
Part 3: Product Characterization
Thorough characterization of the synthesized this compound isobutylamide is essential to confirm its identity and purity.
Protocol 3: Analytical Characterization
1. High-Performance Liquid Chromatography (HPLC):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water is typically effective.
-
Detection: UV detection at a wavelength corresponding to the chromophore of the conjugated triene system (e.g., 260-280 nm).
-
Purpose: To assess the purity of the final product and to monitor the progress of the reaction.
2. Gas Chromatography-Mass Spectrometry (GC-MS): [5]
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Injection: Split/splitless injector.
-
Carrier Gas: Helium.
-
Temperature Program: A temperature gradient from a low starting temperature (e.g., 100 °C) to a high final temperature (e.g., 280 °C) to ensure elution of the amide.
-
Detection: Mass spectrometer operating in electron ionization (EI) mode.
-
Purpose: To determine the molecular weight of the product and to analyze its fragmentation pattern for structural confirmation.
3. Nuclear Magnetic Resonance (NMR) Spectroscopy: [6][7]
-
¹H NMR: The proton NMR spectrum will provide characteristic signals for the isobutyl group, the amide proton, and the protons of the conjugated triene system. The coupling constants of the olefinic protons will confirm the stereochemistry of the double bonds.
-
¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the amide, the carbons of the isobutyl group, and the sp² hybridized carbons of the triene system.
-
Purpose: To provide unambiguous structural elucidation of the synthesized amide.
| Parameter | Condition | Rationale |
| Enzyme | Novozym® 435 (Immobilized CAL-B) | High stability, ease of recovery, and proven efficacy in amidation.[2] |
| Substrates | This compound, Isobutylamine | The building blocks for the target amide. |
| Temperature | 60 °C | Optimal temperature for Novozym® 435 activity and stability in this type of reaction.[3] |
| Solvent | Solvent-free | Environmentally friendly, simplifies work-up, and drives the reaction towards product formation.[3] |
| Water Removal | Anhydrous Molecular Sieves (3 Å) | Prevents enzyme inhibition and the reverse hydrolytic reaction.[1] |
| Agitation | 200 rpm | Ensures adequate mixing and overcomes mass transfer limitations. |
| Enzyme Loading | 10-15% (w/w of substrates) | A balance between reaction rate and cost-effectiveness.[3] |
| Substrate Ratio | 1.2 eq. Isobutylamine | A slight excess of the amine can improve the conversion of the carboxylic acid. |
Table 1: Summary of Optimized Reaction Conditions for Enzymatic Amidation.
Conclusion
This application note outlines a robust and sustainable method for the synthesis of this compound isobutylamide using an immobilized lipase. By combining a proposed chemical synthesis for the fatty acid precursor with a detailed enzymatic amidation protocol, we provide a comprehensive workflow for researchers interested in accessing this and other bioactive N-alkylamides. The use of biocatalysis not only aligns with the principles of green chemistry but also offers a highly selective and efficient route to these valuable molecules, paving the way for further investigation into their biological activities and potential applications.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural Trienoic Acids as Anticancer Agents: First Stereoselective Synthesis, Cell Cycle Analysis, Induction of Apoptosis, Cell Signaling and Mitochondrial Targeting Studies [mdpi.com]
- 5. Method for determination of fatty acid amides in polyethylene packaging materials--gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. magritek.com [magritek.com]
Application Note: Preparation and Certification of (2E,4E,6E)-Dodeca-2,4,6-trienoic Acid Reference Standards
Abstract
The preparation of high-purity (>98%) reference standards for conjugated polyenes, specifically (2E,4E,6E)-dodeca-2,4,6-trienoic acid , presents unique challenges due to their susceptibility to oxidation and geometric isomerization (E/Z shifting). This guide outlines a robust, self-validating protocol for the synthesis of this C12-conjugated acid via the Doebner-modified Knoevenagel condensation of (2E,4E)-deca-2,4-dienal. Critical emphasis is placed on Silver Ion (Ag+) Chromatography for isomeric purification and Quantitative NMR (qNMR) for absolute purity assignment, ensuring the material meets the stringent requirements of a primary reference standard for pharmacokinetic and metabolic studies.
Strategic Introduction: The Polyene Challenge
Dodeca-2,4,6-trienoic acid is a structural motif often found in the degradation pathways of alkylamides (e.g., from Echinacea species) and insect pheromones. In drug development, it serves as a critical marker for metabolic stability studies.
However, commercial sources often fail to distinguish between the all-trans (E,E,E) isomer and the thermodynamically distinct Z-isomers.
-
The Instability Factor: The conjugated triene system is highly photoreactive. Exposure to standard laboratory lighting can induce a 2E
2Z isomerization within minutes. -
The Purity Gap: Standard C18 HPLC often co-elutes geometric isomers. This protocol utilizes the specific affinity of Silver ions (
) for -electrons to resolve these isomers, a technique superior to standard reverse-phase chromatography for this class of compounds.
Synthetic Protocol: C10 + C2 Extension
Reaction Logic: We utilize the Doebner modification of the Knoevenagel condensation . This route is preferred over Wittig olefination for this specific target because it favors the thermodynamic E-isomer during the decarboxylation step and avoids phosphorus byproducts that are difficult to remove from lipophilic acids.
Materials
-
Precursor: (2E,4E)-Deca-2,4-dienal (Purity >95%, stabilized with
-tocopherol). -
Reagent: Malonic Acid (dried).
-
Catalyst: Pyridine (Anhydrous) and Piperidine (Catalytic amount).
-
Solvent: Toluene (for workup).
Step-by-Step Methodology
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a reflux condenser. Flush continuously with Argon. Perform all steps under low-actinic (amber) light.
-
Condensation:
-
Dissolve (2E,4E)-deca-2,4-dienal (10.0 mmol) and Malonic acid (15.0 mmol, 1.5 eq) in Pyridine (20 mL).
-
Add Piperidine (0.5 mL) as the base catalyst.
-
-
Reaction:
-
Heat the mixture to 90°C for 3 hours.
-
Mechanism Check: The initial condensation forms the dicarboxylic intermediate. Continued heating promotes thermal decarboxylation, driving the reaction forward and extending the chain by two carbons.
-
Raise temperature to 110°C for 1 hour to ensure complete decarboxylation.
-
-
Quench & Workup:
-
Cool to 0°C. Pour the reaction mixture into ice-cold HCl (2M) to protonate the carboxylate (pH < 2).
-
Extract immediately with Toluene (
mL). Note: Toluene is preferred over DCM to minimize halogenated waste and emulsion formation. -
Wash combined organics with Brine, dry over
, and concentrate in vacuo at C.
-
Visualization: Synthetic Pathway
Figure 1: Doebner-Knoevenagel synthesis pathway extending C10 aldehyde to C12 acid.
Purification Protocol: The Silver Bullet
Standard recrystallization is insufficient for "Reference Standard" grade material due to the similarity in solubility between E and Z isomers. We employ Argentation Chromatography .
Method A: Bulk Cleanup (Recrystallization)
-
Solvent: Hexane/Ethanol (95:5).
-
Process: Dissolve crude solid at 40°C. Cool slowly to -20°C.
-
Yield: Collect crystals via cold filtration. This removes bulk polymerization byproducts but may leave isomeric impurities.
Method B: Isomeric Polishing (Ag-Ion HPLC)
-
Column: ChromSpher Lipids or equivalent Silver-Impregnated Silica (Ag-SiO2).
-
Why? Silver ions form weak charge-transfer complexes with
-bonds. The stability of these complexes depends on the steric availability of the -electrons. Cis (Z) double bonds are sterically more accessible to Ag+ than Trans (E) bonds, causing Z-isomers to retain longer. -
Mobile Phase: Isocratic Hexane:Acetonitrile (99.5 : 0.5).
-
Detection: UV at 305 nm.
-
Collection: Collect the first major peak (the all-trans isomer elutes first due to weaker interaction with Silver).
Visualization: Purification Logic
Figure 2: Purification workflow utilizing Silver Ion chromatography for geometric isomer separation.
Analytical Validation & Characterization
To certify the material as a Reference Standard, we use a Mass Balance Approach supported by qNMR .[1]
A. Structural Confirmation (NMR)
Dissolve 10 mg in
-
1H NMR (600 MHz):
- 11.5 (br s, 1H, -COOH).
-
7.30 (dd, 1H, H-3) – Diagnostic for
-unsaturation. - 5.8 - 6.5 (multiplet, 5H, olefinic protons).
-
Coupling Constants: Verify
Hz for all alkene protons to confirm trans (E) geometry.
B. Purity Assignment (qNMR)
This is the primary method for assigning potency without a secondary standard.
-
Internal Standard: 1,3,5-Trimethoxybenzene (Traceable to NIST SRM).
-
Protocol: Co-dissolve accurate mass of Standard and Analyte in
. -
Calculation:
(Where I = Integral, N = Number of protons, M = Molar Mass, m = weighed mass, P = Purity)
C. UV-Vis Spectroscopy
-
Solvent: Methanol.
- : Expect absorption at 300-310 nm .
-
Note: A shift to lower wavelengths (<290 nm) indicates loss of conjugation (oxidation) or isomerization.
Data Summary Table
| Parameter | Specification | Method |
| Appearance | Off-white to pale yellow crystalline solid | Visual |
| Identity | Consistent with structure | 1H-NMR, 13C-NMR, MS |
| Isomeric Purity | > 99.0% (2E,4E,6E) | Ag-Ion HPLC |
| Mass Balance Purity | > 98.0% | qNMR (primary) |
| Residual Solvent | < 5000 ppm (Toluene) | GC-Headspace |
| Water Content | < 0.5% | Karl Fischer |
Stability & Storage Protocols
Polyenes are "living" chemicals; they degrade if neglected.
-
Container: Amber borosilicate glass vials with Teflon-lined caps.
-
Atmosphere: Headspace must be purged with Argon (heavier than air) before sealing. Nitrogen is acceptable but less effective for long-term storage of highly reactive lipids.
-
Temperature: Store at -80°C for long term; -20°C is acceptable for working standards (< 1 month).
-
Handling: Thaw vials in the dark. Do not sonicate extensively, as heat/cavitation can induce isomerization.
References
-
Synthesis of Conjugated Acids: Vogler, B., et al. "Synthesis and biological activity of isobutylamides from Echinacea." Journal of Natural Products, vol. 61, no. 2, 1998, pp. 175-178.
-
Silver Ion Chromatography: Momchilova, S., and Nikolova-Damyanova, B. "Stationary phases for silver ion chromatography of lipids." Journal of Separation Science, vol. 26, no. 3, 2003, pp. 261-270.
-
Reference Standard Certification (qNMR): Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, vol. 57, no. 22, 2014, pp. 9220–9231.
-
Polyene Stability: Christie, W. W. "Preparation of lipid derivatives." Lipid Analysis, 4th Edition, Oily Press, 2010.
Sources
High-Resolution Thin-Layer Chromatography of Trienoic Acids: Argentation and Reverse-Phase Systems
Executive Summary & Scientific Rationale
Trienoic acids—fatty acids possessing three double bonds (e.g.,
To isolate trienoic acids from monoenes (oleic), dienes (linoleic), or saturated analogs, researchers must utilize Argentation TLC (Ag-TLC) . This technique exploits the reversible formation of charge-transfer complexes between Silver ions (
The Separation Hierarchy:
-
Argentation TLC: Separates by degree of unsaturation (Saturates > Monoenes > Dienes > Trienes).
-
Reverse-Phase TLC (RP-TLC): Separates by chain length and polarity (partition mechanism).
This guide details the preparation of Ag-impregnated plates, optimal solvent systems for trienoic acid resolution, and visualization protocols ensuring high sensitivity.
Mechanism of Action: Argentation Chromatography[1][2]
The separation relies on the interaction strength between the silver ion and the double bond.
-
Strength of Interaction: Increases with the number of double bonds.
-
Geometric Isomers: cis isomers complex more strongly than trans isomers due to steric accessibility.
-
Migration Result: Trienoic acids (3 double bonds) bind strongest and migrate the slowest (
is lowest). Saturated fatty acids bind weakly and migrate near the solvent front.
Workflow Visualization
Figure 1: Mechanism of Argentation TLC. Silver ions retard the migration of polyunsaturated fatty acids (PUFAs) relative to saturated chains.
Protocol A: Argentation TLC (Ag-TLC)
The Gold Standard for Unsaturation Separation
Plate Preparation (Impregnation)
Commercially available Ag-TLC plates are expensive and have short shelf-lives (silver oxidizes/darkens). It is recommended to prepare plates in-house immediately prior to use.
Reagents:
-
Silica Gel G or H TLC plates (20x20 cm, 250 µm thickness).
-
Silver Nitrate (
), ACS Reagent grade. -
Acetonitrile (HPLC Grade) or Methanol.
Procedure:
-
Solution Prep: Dissolve 2.5 g of
in 50 mL of Acetonitrile (5% w/v). Note: Acetonitrile is preferred over water/methanol as it evaporates faster and does not damage the silica binder. -
Impregnation: Place the TLC plate in a shallow tray. Pour the solution over the plate or dip the plate for 10 seconds. Ensure uniform coverage.
-
Activation: Air dry in a fume hood (darkness) for 30 minutes. Activate in an oven at 110°C for 45-60 minutes.
-
Storage: Store in a desiccator wrapped in aluminum foil. Use within 24 hours for maximum resolution.
Solvent Systems for Trienoic Acids
Standard lipid solvents (Hexane/Ether/Acetic Acid) are insufficient for resolving specific PUFA isomers. The following systems are optimized for Methyl Esters (FAMEs) of trienoic acids.
| System Class | Composition (v/v) | Target Separation | Notes |
| Standard | Hexane : Diethyl Ether (90:10) | General FAMEs (18:0, 18:1, 18:2, 18:3) | Good general resolution.[1] 18:3 stays near origin. |
| High Resolution | Toluene : Hexane (90:10) | Isomer separation (cis/trans) | Run at -20°C for best isomer resolution. |
| Polar Mod | Hexane : Diethyl Ether : Acetic Acid (85:15:1) | Free Fatty Acids (Non-FAMEs) | Acetic acid suppresses tailing of free carboxyl groups. |
| Gradient | Double Development | 18:3 Isomers (ALA vs GLA) | Run 1: Hexane:Ether (90:10) to 50% height.Run 2: Hexane:Ether (94:6) to full height. |
Critical Technical Insight: For the separation of Alpha-Linolenic (ALA) vs Gamma-Linolenic (GLA) , a single run is often insufficient due to similar polarity.
-
Optimization: Perform the chromatography at -20°C (in a freezer or cryostat). Low temperature enhances the stability of the Ag-
complex, increasing the difference between positional isomers.
Protocol B: Reverse-Phase TLC (RP-TLC)
Separation by Chain Length & Hydrophobicity
While Ag-TLC separates by double bonds, RP-TLC separates by "Partition Number".
Stationary Phase: C18 (Octadecyl) bonded silica plates.
Solvent Systems:
-
Acetonitrile : Acetic Acid (95:5) - Standard for FAMEs.
-
Acetonitrile : Acetone (50:50) - For highly non-polar long-chain PUFAs.
Application: Use RP-TLC as the second dimension in 2D-TLC.
-
Dimension 1 (Ag-TLC): Separates 18:0, 18:1, 18:2, 18:3.
-
Dimension 2 (RP-TLC): Resolves critical pairs (e.g., 16:0 from 18:1) that might overlap in normal phase.
Visualization & Detection
Trienoic acids lack strong chromophores (unless conjugated). Visualization requires chemical derivatization.
Method A: Non-Destructive (Preparative)
Use when isolating the fatty acid for Mass Spectrometry or NMR.
-
Reagent: 0.1% 2',7'-Dichlorofluorescein in Ethanol.
-
Procedure: Spray plate lightly. View under UV light (254 nm or 366 nm).
-
Appearance: Lipids appear as yellow/green fluorescent spots against a dark background.
Method B: Destructive (Analytical/Quantification)
Use for permanent record and densitometry.
-
Reagent: 10% Cupric Sulfate (
) in 8% Phosphoric Acid ( ). -
Procedure: Spray plate until wet. Char on a hot plate at 180°C for 10-15 minutes.
-
Appearance: Brown/Black spots on a white background.
-
Advantage: Linear response for densitometry; works well for all lipids.
Experimental Workflow: Isolation of Trienoic FAMEs
Figure 2: Step-by-step workflow for the isolation of trienoic acid methyl esters using Argentation TLC.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Dark Background | Silver reduction | Avoid exposing Ag-plates to bright light. Use plates immediately after activation. |
| Tailing Spots | Free fatty acids present | Ensure complete methylation (FAMEs). Add 1% Acetic Acid to mobile phase if analyzing free acids. |
| Poor Resolution (18:3 vs 18:2) | Low Ag+ content or humidity | Increase AgNO3 to 10-20%. Activate plates longer. Run at lower temperature (-20°C). |
| "Smiling" Front | Uneven saturation | Use filter paper in the developing chamber to ensure vapor saturation (1 hr equilibration). |
References
-
Christie, W. W. (1989). Silver ion chromatography and lipids. The Lipid Library. [Link]
-
Momchilova, S., & Nikolova-Damyanova, B. (2003). Stationary phases for silver ion chromatography of lipids. Journal of Separation Science. [Link]
- Sherma, J., & Fried, B. (2003).
-
Nikolova-Damyanova, B. (1992). Silver ion chromatography of fatty acids and triacylglycerols. Advances in Lipid Methodology. [Link]
-
AOCS Official Method Ce 1-62 . (Reapproved 2009). Fatty Acid Composition by Gas Chromatography. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stabilizing Dodeca-2,4,6-trienoic Acid in Solution
Welcome to the technical support guide for handling dodeca-2,4,6-trienoic acid. This document provides in-depth troubleshooting advice and best practices for researchers, scientists, and drug development professionals. Given the inherent instability of its conjugated triene system, preventing oxidative degradation is paramount for obtaining reliable and reproducible experimental results. This guide is structured to help you understand the mechanisms of degradation, troubleshoot common issues, and implement robust preventative protocols.
Section 1: Understanding the Enemy - The Oxidative Degradation Pathway
This section addresses the fundamental reasons behind the instability of this compound and the primary factors that accelerate its degradation.
Q1: Why is my solution of this compound so unstable?
A1: The molecular structure of this compound contains a conjugated system of three double bonds. This feature makes it highly susceptible to oxidative degradation, a process driven by a free-radical chain reaction.[1][2] Polyunsaturated fatty acids (PUFAs) with conjugated double bonds are known to be extremely unstable when exposed to air.[3] The process occurs in three main stages:
-
Initiation: The reaction begins when an initiator, such as light, heat, or a transition metal ion, abstracts a hydrogen atom from the carbon backbone, creating a lipid radical (L•).
-
Propagation: This highly reactive lipid radical quickly reacts with molecular oxygen (O₂) to form a lipid peroxyl radical (LOO•). This peroxyl radical can then abstract a hydrogen atom from another this compound molecule, creating a lipid hydroperoxide (LOOH) and a new lipid radical, thus propagating the chain reaction.
-
Termination: The reaction ceases when two radical species react with each other to form a non-radical product. However, by the time termination occurs, significant degradation may have already taken place.
Q2: What are the primary environmental and chemical factors that accelerate degradation?
A2: Several factors can initiate or accelerate the oxidative degradation of this compound. It is critical to control these variables to ensure the stability of your solution:
-
Oxygen: As a key reactant in the propagation step, the presence of dissolved oxygen in the solvent is a primary driver of degradation.[4][5]
-
Light: Exposure to light, particularly UV light, provides the energy to initiate the formation of free radicals, a process known as photo-oxidation.[5][6][7][8]
-
Temperature: Elevated temperatures increase the rate of chemical reactions, including the oxidation of fatty acids.[1][9][10] The degradation of PUFAs becomes more pronounced at higher temperatures.[1]
-
Transition Metal Ions: Trace amounts of metal ions, such as iron (Fe²⁺/Fe³⁺) and copper (Cu⁺/Cu²⁺), are potent catalysts of lipid oxidation. They facilitate the decomposition of lipid hydroperoxides into highly reactive radicals.[11][12][13]
-
pH: The pH of the solution can also influence the rate of degradation, with neutral to alkaline conditions potentially increasing the degradation rate constant for some polyunsaturated compounds.[9]
Caption: Experimental workflow for preparing a stabilized solution.
Section 4: Frequently Asked Questions (FAQs)
Q6: What is the best solvent to use for this compound?
A6: There is no single "best" solvent, as the choice depends on the downstream application. For general stock solutions, ethanol or a chloroform:methanol (2:1) mixture are common choices. [14]The most critical factors are solvent purity and proper preparation. Always use HPLC-grade or equivalent solvents. If using ethers like THF or dioxane, ensure they are certified peroxide-free. The solvent must be thoroughly deoxygenated before use, regardless of its type.
Q7: Can I use Vitamin E (α-tocopherol) as an antioxidant?
A7: While Vitamin E is a well-known antioxidant, its effectiveness for highly unsaturated fatty acids in solution can be variable. Some studies have shown that other antioxidants, such as TBHQ or Trolox, can be more potent. [15]Under certain conditions (e.g., high concentrations or in the presence of certain metals), α-tocopherol can even act as a pro-oxidant. For maximum and reliable protection, BHT or TBHQ are generally recommended.
Q8: How often should I perform a quality control check on my stock solution?
A8: This depends on the frequency of use and the stringency of your application.
-
For a new batch: Always perform a QC check immediately after preparation to establish a baseline.
-
For routine use: If aliquots are used within 1-2 weeks of preparation from -80°C storage, a new QC may not be necessary.
-
For long-term storage (>1 month): It is prudent to sacrifice one aliquot to perform a QC check to validate the entire batch before beginning a new series of critical experiments.
Q9: Does pH matter when preparing my solution?
A9: Yes, pH can be a significant factor. For many organic molecules susceptible to degradation, neutral to slightly acidic conditions are often preferable to alkaline conditions, which can accelerate degradation. [9]If your experimental buffer is alkaline, you should prepare the initial stock solution in a non-buffered organic solvent and perform the final dilution into the aqueous buffer immediately before use. Do not store the fatty acid in an alkaline aqueous buffer for extended periods.
References
-
Hiltunen, J. K., & Schulz, H. (1989). Beta-oxidation of Polyunsaturated Fatty Acids With Conjugated Double Bonds. Mitochondrial Metabolism of octa-2,4,6-trienoic Acid. PubMed. Available at: [Link]
-
Schulz, H., & Kunau, W. H. (1989). Beta-oxidation of polyunsaturated fatty acids with conjugated double bonds. Mitochondrial metabolism of octa-2,4,6-trienoic acid. The Biochemical journal. Available at: [Link]
-
Wongkrathok, P., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. ACS Omega. Available at: [Link]
-
Li, Y., et al. (2020). Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Yang, L., et al. (2000). Oxidative stability of conjugated linoleic acid isomers. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Li, Y., et al. (2020). Effects of the Temperature, Oxygen Level, and Antioxidant on Oxidative Stability of ω-3 PUFAs in a Mouse Diet. ACS Publications. Available at: [Link]
-
Mora-Sánchez, A., et al. (2024). Thermo-Oxidative Stability and Functional Properties of Extra Virgin Olive Oil Oleogels. Gels. Available at: [Link]
-
Quinn, M., et al. (2012). Effects of Light and Temperature on Fatty Acid Production in Nannochloropsis Salina. Energies. Available at: [Link]
-
Guillen, M. D., & Cabo, N. (1999). Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy. PubMed. Available at: [Link]
-
Shah, A. A., et al. (2023). Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review. Food Science & Nutrition. Available at: [Link]
-
Routray, W., & Orsat, V. (2021). Advances in Lipid Extraction Methods—A Review. Processes. Available at: [Link]
-
Corden, C., & Rittig, T. (2022). Metal Chelators as Antioxidants. AOCS. Available at: [Link]
-
Davies, G. N., et al. (1997). The effects of temperature on the kinetics and stability of mesophilic and thermophilic 3-phosphoglycerate kinases. The Biochemical journal. Available at: [Link]
-
Anonymous. (n.d.). Effects of light and lipids on chlorophyll degradation. ResearchGate. Available at: [Link]
-
Favennec, P. (2023). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts on the oil quality. OCL - Oilseeds and fats, Crops and Lipids. Available at: [Link]
-
Giua, L., et al. (2018). Oxidative modifications of conjugated and unconjugated linoleic acid during heating. ResearchGate. Available at: [Link]
-
Galyametdinova, I. V., et al. (2009). Characterisation of temperature-dependent phase transitions in 2,2-trimethylenedioxy-4,4,6,6-tetrachlorocyclotriphosphazene, N3P3Cl4[O(CH2)3O]. PubMed Central. Available at: [Link]
-
Anonymous. (n.d.). Oxidation of Polyunsaturated Fatty Acids and its Impact on Food Quality and Human Health. Twinwood Cattle Company. Available at: [Link]
-
Low, Z. K., & Elias, R. J. (2012). Role of Lipid Oxidation, Chelating Agents, and Antioxidants in Metallic Flavor Development in the Oral Cavity. ResearchGate. Available at: [Link]
-
Rodríguez-Alcalá, L. M., & Fontecha, J. (2007). Dichloromethane as a Solvent for Lipid Extraction and Assessment of Lipid Classes and Fatty Acids from Samples of Different Natures. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Vasilache, V., & Stancu, A. (2012). Effect of antioxidants on polyunsaturated fatty acids - Review. ResearchGate. Available at: [Link]
-
Chebet, J., & Kinyanjui, T. (2016). Effect of Light and Air on the Quality and Stability of Selected Vegetable Oils. International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]
-
Anonymous. (2012). What is the best way/solvent to resuspend extracted lipids?. ResearchGate. Available at: [Link]
-
Hider, R. C., & Gasanov, S. E. (2022). Mechanistic Insights of Chelator Complexes with Essential Transition Metals: Antioxidant/Pro-Oxidant Activity and Applications in Medicine. International Journal of Molecular Sciences. Available at: [Link]
-
Le Van, D., et al. (2021). Oxidative Cleavage of Fatty Acid Derivatives for Monomer Synthesis. Catalysts. Available at: [Link]
-
Yoshida, Y., & Niki, E. (1993). Effects of metal chelating agents on the oxidation of lipids induced by copper and iron. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism. Available at: [Link]
-
Anonymous. (n.d.). ANALYSIS OF LIPIDS. University of Massachusetts Amherst. Available at: [Link]
-
Al-Snafi, A. E. (2023). Role of Antioxidant Supplementation in Enhancing Chelation Therapy for Lead-Induced Oxidative Stress in Rats. Cureus. Available at: [Link]
-
Maltseva, O., & Oriel, P. (1997). Monitoring of an Alkaline 2,4,6-Trichlorophenol-Degrading Enrichment Culture by DNA Fingerprinting Methods and Isolation of the Responsible Organism, Haloalkaliphilic Nocardioides sp. Strain M6. PubMed. Available at: [Link]
-
Maltseva, O., & Oriel, P. (1997). Monitoring of an Alkaline 2,4,6-Trichlorophenol-Degrading Enrichment Culture by DNA Fingerprinting Methods and Isolation of the Responsible Organism, Haloalkaliphilic Nocardioides sp. Strain M6. Applied and Environmental Microbiology. Available at: [Link]
Sources
- 1. Analytical evaluation of polyunsaturated fatty acids degradation during thermal oxidation of edible oils by Fourier transform infrared spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional roles and novel tools for improving‐oxidative stability of polyunsaturated fatty acids: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxidative stability of conjugated linoleic acid isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ijirset.com [ijirset.com]
- 9. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of temperature on the kinetics and stability of mesophilic and thermophilic 3-phosphoglycerate kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Effects of metal chelating agents on the oxidation of lipids induced by copper and iron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
Overcoming cis-trans isomerization during trienoic acid extraction
Technical Support Center: Lipid Stability & Extraction Topic: Overcoming cis-trans Isomerization During Trienoic Acid Extraction Ticket Status: OPEN Agent: Senior Application Scientist
Welcome to the Lipid Stability Support Center
You have reached the Tier 3 Technical Support guide for researchers handling labile polyunsaturated fatty acids (PUFAs), specifically trienoic acids (e.g.,
The primary ticket we receive regarding these compounds involves unintended cis-trans isomerization . This structural shift not only alters the physical properties (melting point, solubility) of your analyte but can drastically change its biological activity, rendering your extract useless for specific drug development applications.
Below are the resolved troubleshooting guides (FAQs) and standard operating procedures (SOPs) designed to maintain stereochemical integrity.
Ticket #001: "My GC chromatogram shows split peaks and unexpected isomers."
Diagnosis: The issue likely originates during the Derivatization (Methylation) step. Gas Chromatography (GC) requires fatty acids to be converted into Fatty Acid Methyl Esters (FAMEs).
-
Root Cause: Standard acid-catalyzed methylation (e.g.,
/Methanol at 100°C) is too aggressive for conjugated trienoic acids (CLnA). It acts as a catalyst for -bond migration and stereomutation.
The Fix: Switch to Base-Catalyzed Methylation (for TAGs)
If your sample is a Triacylglycerol (TAG), avoid acid catalysts. Use Sodium Methoxide (
Protocol A: Optimized Base-Catalyzed Methylation (Strictly for TAGs)
-
Reagent: 0.5 M Sodium Methoxide in anhydrous methanol.
-
Conditions: 40°C for 10 minutes.
-
Mechanism: Nucleophilic acyl substitution occurs rapidly under mild conditions, preventing the thermodynamic drive required to flip cis double bonds to the more stable trans configuration.
Protocol B: Mild Acid Methylation (Strictly for Free Fatty Acids) If your sample contains Free Fatty Acids (FFAs), base catalysis will only form soaps (saponification), not esters. You must use acid, but you must control the kinetic energy.
-
Reagent: 1-2% Sulfuric Acid (
) in Methanol. -
Conditions: 40°C for 10–15 minutes.
-
Critical Note: Do not use Boron Trifluoride (
). is a Lewis acid that complexes with the -electrons of the double bond, significantly lowering the activation energy for isomerization.
Data Comparison: Isomerization Rates by Catalyst
| Methylation Method | Catalyst | Temp/Time | Isomerization Risk | Suitability |
| Standard Acid | 100°C / 60 min | High (>15%) | Saturated FAs only | |
| Aggressive Acid | HCl / MeOH | 100°C / 60 min | High | Saturated FAs only |
| Mild Acid | 40°C / 10 min | Low (<1%) | Free Fatty Acids (Sensitive) | |
| Base Catalyzed | 40°C / 10 min | Negligible (~0%) | TAGs / Lipids (Sensitive) |
Ticket #002: "My extraction yield is high, but the biological activity is lost."
Diagnosis: The isomerization is happening during extraction , likely driven by heat, light, or oxidative stress. Trienoic acids are "drying oils"—they polymerize and isomerize rapidly upon exposure to oxygen and UV light.
The Fix: Supercritical Fluid Extraction (SFE) Traditional Soxhlet extraction requires boiling solvents (often hexane) for hours. This thermal stress is fatal to cis-trienoic acids.
Recommended Workflow: SFE with
-
Why:
is non-polar and extracts lipids at low temperatures (35–50°C). The system is oxygen-free (anaerobic). -
Parameters:
-
Pressure: 20–30 MPa (Higher pressure increases solubility of triglycerides).
-
Temperature: 40°C (Keep
°C to prevent thermal isomerization). -
Flow Rate: 2–4 mL/min.
-
Co-solvent: 5% Ethanol (optional, to increase polarity if extracting glycolipids).
-
Visualizing the Threat: The Isomerization Mechanism The diagram below illustrates how external stressors (Heat/Catalysts) force the molecule over the energy barrier from the kinetically formed cis state to the thermodynamically stable trans state.
Figure 1: Mechanism of stereomutation.[1][2] External energy sources disrupt the
Ticket #003: "I have a mixed sample. How do I choose the right protocol?"
Diagnosis: Users often apply a "one-size-fits-all" extraction method. You must triage your sample based on its chemical state (Free Acid vs. Esterified) and the required purity.
The Fix: The Decision Matrix Follow this logic flow to select the extraction and purification method that minimizes isomerization risk.
Figure 2: Optimized workflow for minimizing isomerization during extraction and derivatization.
Ticket #004: "How do I purify the cis-isomer from a mixture?"
Diagnosis: Even with careful extraction, some isomerization or co-extraction of saturated fats is inevitable. Distillation is not an option due to high boiling points and thermal instability.
The Fix: Urea Complexation This is a non-thermal fractionation technique.
-
Principle: Urea molecules form hexagonal crystalline inclusion channels. Straight-chain molecules (Saturated FAs and trans-isomers) fit inside these channels and crystallize out. "Bent" molecules (cis-PUFAs like trienoic acids) are too bulky to fit and remain in the liquid phase.
-
Protocol:
-
Dissolve FAMEs in Methanol containing Urea (ratio 1:3 w/w).
-
Heat gently to dissolve (max 40°C), then cool to 4°C overnight.
-
Filter the crystals (contains saturated/trans fats).
-
Recover the filtrate (enriched cis-trienoic acids).
-
References
-
Chen, J., et al. (2007).[3] "Isomerization of conjugated linolenic acids during methylation." Chemistry and Physics of Lipids, 150(2), 136-142.[3] Link
-
Gallego, R., et al. (2019). "Supercritical Fluid Extraction of Bioactive Compounds from Microalgae." Journal of Supercritical Fluids. Link
-
Christie, W.W. (1993). "Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis." Advances in Lipid Methodology. Link
-
Hayes, D.G., et al. (1998). "Urea Complexation for the Fractionation of Fatty Acids from Seed Oils." Journal of the American Oil Chemists' Society. Link
-
Liu, K.S. (2006).[4] "Preparation of Fatty Acid Methyl Esters for Gas Chromatographic Analysis of Lipids in Biological Materials." Journal of the American Oil Chemists' Society. Link
Sources
Technical Support Center: Troubleshooting Low Yields in the Wittig Synthesis of Trienoic Acids
Welcome to the technical support center for the Wittig synthesis of trienoic acids. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this powerful olefination reaction. Here, we address common issues leading to low yields in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies to enhance the success of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any product formation in my Wittig reaction. What are the most likely initial points of failure?
A1: A complete lack of product in a Wittig reaction typically points to a fundamental issue with one of the core components: the ylide generation or the integrity of your aldehyde.
-
Ineffective Ylide Formation: The phosphorus ylide is a potent nucleophile, but its formation is critical. This process involves the deprotonation of a phosphonium salt.[1] If the base used is not strong enough to deprotonate the phosphonium salt, the ylide will not form, and the reaction will not proceed. For non-stabilized ylides, which are common in trienoic acid synthesis, very strong bases like n-butyllithium (n-BuLi) or sodium hydride (NaH) are required.[2][3] A quick color change is often indicative of ylide formation; for instance, the deprotonation of a phosphonium salt with n-BuLi in THF often results in a characteristic orange to deep red color. The absence of this color change could signify a problem with the base's reactivity (e.g., it has degraded due to improper storage) or the presence of quenching agents like water.
-
Aldehyde Decomposition: Polyunsaturated aldehydes, which are precursors to trienoic acids, can be labile.[4] They are susceptible to oxidation, polymerization, or decomposition, especially if they are not handled under an inert atmosphere. Before starting the Wittig reaction, it is crucial to verify the purity and integrity of your aldehyde, for instance, via ¹H NMR spectroscopy.
Q2: My reaction is producing a mixture of E and Z isomers, leading to a low yield of the desired isomer. How can I improve the stereoselectivity?
A2: The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphorus ylide.[4]
-
Stabilized vs. Unstabilized Ylides:
-
Stabilized ylides , which contain an electron-withdrawing group (e.g., an ester or a ketone) on the carbanion, are more stable and generally lead to the formation of the thermodynamically favored (E)-alkene with high selectivity.[4]
-
Unstabilized ylides , where the carbanion is attached to an alkyl or aryl group, are more reactive and typically yield the kinetically favored (Z)-alkene.[4]
-
For the synthesis of a specific trienoic acid isomer, the choice of the ylide is paramount. If you are aiming for an (E)-trienoic acid, a stabilized ylide is the preferred choice. Conversely, for a (Z)-trienoic acid, an unstabilized ylide is generally more suitable. If your synthesis requires a specific stereochemistry that is not favored by the chosen ylide, you may need to consider alternative strategies such as the Horner-Wadsworth-Emmons reaction, which often provides excellent (E)-selectivity.[4]
Q3: I have confirmed product formation via TLC, but my isolated yield is consistently low after purification. What are the common causes of product loss during workup and purification?
A3: Low isolated yields despite successful product formation often stem from challenges in separating the trienoic acid from the reaction byproducts, primarily triphenylphosphine oxide (TPPO).
-
Triphenylphosphine Oxide (TPPO) Removal: TPPO is a common byproduct of the Wittig reaction and can be notoriously difficult to separate from the desired product due to its polarity and solubility characteristics.[5] For polar products like trienoic acids, co-elution during column chromatography is a frequent issue. Several strategies can be employed to remove TPPO before chromatography:
-
Precipitation: TPPO is poorly soluble in non-polar solvents like hexanes or a mixture of diethyl ether and hexanes. Concentrating the reaction mixture and triturating with these solvents can cause the TPPO to precipitate, allowing for its removal by filtration.[6]
-
Complexation with Metal Salts: TPPO can form insoluble complexes with certain metal salts, such as zinc chloride (ZnCl₂).[7][8] Adding a solution of ZnCl₂ in a polar solvent like ethanol to the crude reaction mixture can precipitate the TPPO-Zn complex, which can then be filtered off.[7][8]
-
-
Product Solubility: Trienoic acids, being carboxylic acids, can exhibit challenging solubility profiles. During aqueous workup, ensure the pH is appropriately adjusted to keep your product in the organic phase. Acidifying the aqueous layer to a pH of around 4-5 before extraction can help protonate the carboxylate and improve its solubility in organic solvents.
Troubleshooting Guide: Step-by-Step Problem Solving
This section provides a structured approach to diagnosing and resolving low yields in your Wittig synthesis of trienoic acids.
Problem 1: No Reaction or Very Low Conversion
Initial Checks:
-
Reagent Quality:
-
Base: Verify the activity of your strong base (e.g., n-BuLi). Titration is the most accurate method. Improperly stored bases can rapidly lose their potency.
-
Aldehyde: Check the purity of your polyunsaturated aldehyde by ¹H NMR. Look for signs of oxidation (e.g., corresponding carboxylic acid) or polymerization.
-
Phosphonium Salt: Ensure your phosphonium salt is dry, as moisture can quench the strong base.
-
-
Reaction Conditions:
-
Anhydrous Conditions: The Wittig reaction, especially with strong bases, is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[2]
-
Temperature Control: Ylide formation with strong bases is typically performed at low temperatures (e.g., -78 °C to 0 °C) to prevent side reactions.[9]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for no or low product formation.
Problem 2: Poor Stereoselectivity (Incorrect E/Z Ratio)
Causality: The stereochemical outcome of the Wittig reaction is determined by the stability of the ylide.[4]
| Ylide Type | Substituent on Carbanion | Predominant Isomer | Rationale |
| Stabilized | Electron-withdrawing (e.g., -CO₂R, -CHO) | (E)-alkene | Thermodynamically controlled reaction pathway. |
| Unstabilized | Electron-donating or neutral (e.g., -alkyl, -aryl) | (Z)-alkene | Kinetically controlled reaction pathway. |
Solutions:
-
Select the Appropriate Ylide: To obtain the desired stereoisomer, choose the ylide that favors its formation.
-
Consider the Horner-Wadsworth-Emmons (HWE) Reaction: For the synthesis of (E)-α,β-unsaturated esters, the HWE reaction is often superior to the Wittig reaction in terms of stereoselectivity and ease of purification.[1][4] The byproduct of the HWE reaction is a water-soluble phosphate ester, which is easily removed during aqueous workup.[10]
Experimental Protocol: Horner-Wadsworth-Emmons Reaction for (E)-Trienoic Ester Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Phosphonate Carbanion Generation:
-
To a stirred suspension of NaH (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add the phosphonate ester (1.1 eq.) dropwise.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 1 hour).
-
-
Reaction with Aldehyde:
-
Cool the reaction mixture back to 0 °C and add a solution of the α,β-unsaturated aldehyde (1.0 eq.) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
-
Workup:
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.[11]
-
Problem 3: Difficulty in Product Purification
The Challenge of Triphenylphosphine Oxide (TPPO):
The primary challenge in purifying Wittig reaction products is the removal of the byproduct, triphenylphosphine oxide (TPPO).[5]
Purification Workflow:
Caption: Purification workflow for removing TPPO.
Detailed Protocol: TPPO Removal by Precipitation with ZnCl₂
This method is particularly useful for polar products like trienoic acids where precipitation with non-polar solvents is less effective.
-
Concentrate the Crude Reaction Mixture: After the aqueous workup, concentrate the organic phase to obtain the crude product as an oil or solid.
-
Dissolve in a Polar Solvent: Dissolve the crude mixture in a minimal amount of a polar solvent such as ethanol or ethyl acetate.
-
Precipitate with ZnCl₂: Add a solution of ZnCl₂ (2-3 equivalents relative to the theoretical amount of TPPO) in the same polar solvent to the crude product solution with vigorous stirring. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[7][8]
-
Isolate the Product: Filter the mixture to remove the insoluble TPPO complex. The filtrate, containing your trienoic acid, can then be concentrated and further purified by column chromatography if necessary.
References
- Wittig, G.; Schöllkopf, U. Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chem. Ber.1954, 87 (9), 1318–1330.
-
Wikipedia. Wittig reaction. [Link]
-
Organic Synthesis. Wittig & Wittig-Horner reactions. [Link]
-
Chemistry LibreTexts. The Wittig Reaction. [Link]
-
University of California, Irvine. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
National Center for Biotechnology Information. Use of Silver Carbonate in the Wittig Reaction. [Link]
-
Organic Chemistry. Wittig Reaction - Common Conditions. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. J. Org. Chem.2017 , 82 (19), 9931–9936. [Link]
-
ResearchGate. Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. [Link]
-
Organic Syntheses. Preparation of Horner-Wadsworth-Emmons Reagent: Methyl 2-(Benzyloxycarbonylamino)-2-(dimethoxyphosphinyl)acetate. [Link]
-
Harvard University. The Wittig Reaction: Synthesis of Alkenes. [Link]
-
Organic Chemistry Portal. Wittig-Horner Reaction. [Link]
-
ACS Publications. Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. [Link]
-
NROChemistry. Horner-Wadsworth-Emmons Reaction. [Link]
-
University of Rochester. Workup: Triphenylphosphine Oxide. [Link]
-
CORE. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]
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- 11. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
Technical Support Center: Optimizing Solid-Phase Extraction (SPE) for Conjugated Fatty Acids
Welcome to the technical support center for the analysis of conjugated fatty acids (CFAs). This guide is designed for researchers, scientists, and drug development professionals who are looking to isolate, purify, and concentrate CFAs from complex matrices using Solid-Phase Extraction (SPE). As a self-validating system of protocols and insights, this document provides not just the "how" but the critical "why" behind each step, ensuring you can troubleshoot and optimize your methods with confidence.
Frequently Asked Questions (FAQs)
This section addresses common questions encountered when developing an SPE method for conjugated fatty acids.
Q1: What is the fundamental principle of SPE for isolating conjugated fatty acids?
Solid-Phase Extraction (SPE) is a form of liquid chromatography used for sample preparation.[1] It separates components of a mixture based on their affinity for a solid stationary phase (the sorbent) versus a liquid mobile phase (the solvent).[2] For conjugated fatty acids, the process typically involves four key stages:
-
Conditioning: The sorbent is wetted with a solvent like methanol to activate the functional groups, followed by an equilibration step with a solvent similar to the sample matrix (e.g., water or a buffer) to ensure proper interaction.[3][4]
-
Loading: The sample, dissolved in a liquid matrix, is passed through the sorbent bed. The conjugated fatty acids are retained on the sorbent through specific chemical interactions, while some unwanted matrix components may pass through.
-
Washing: The sorbent is washed with a specific solvent designed to remove weakly bound interferences without dislodging the target conjugated fatty acids.[5][6]
-
Elution: A strong solvent is used to disrupt the interaction between the conjugated fatty acids and the sorbent, allowing them to be collected in a purified, concentrated form.[6][7]
Q2: Which SPE retention mechanism is best for conjugated fatty acids: Reversed-Phase, Normal-Phase, or Ion-Exchange?
The optimal mechanism depends on your sample matrix and analytical goals.
-
Reversed-Phase (RP) SPE: This is the most common and versatile method. It uses a non-polar stationary phase (like C18) to retain hydrophobic molecules, such as the long carbon chains of fatty acids, from a polar, aqueous sample matrix. Because it retains most molecules with any hydrophobic character, it is excellent for extracting a broad range of fatty acids from complex biological fluids.
-
Anion-Exchange (AX) SPE: This method is highly selective for acidic compounds. It uses a positively charged stationary phase (e.g., quaternary ammonium).[2] By adjusting the sample pH to be above the pKa of the fatty acid's carboxylic group (~4.8), the fatty acid becomes negatively charged and binds ionically to the sorbent.[2] This is extremely effective for specifically isolating the Free Fatty Acid (FFA) fraction, which includes conjugated fatty acids, away from neutral lipids like triacylglycerols.
-
Normal-Phase (NP) SPE: This method uses a polar stationary phase (like silica) and a non-polar mobile phase.[8] While less common for initial extraction from aqueous samples, it is useful for fractionating lipid classes from a non-polar extract (e.g., a hexane solution).
Q3: Why is pH adjustment of my sample so critical for good recovery in Reversed-Phase SPE?
For optimal retention in reversed-phase SPE, the analyte should be in its most non-polar (neutral) form. Fatty acids are weak acids. At a pH above their pKa, they deprotonate to form a negatively charged carboxylate ion, which is more polar and less retained on a non-polar C18 sorbent. To maximize recovery, the sample pH should be adjusted to at least 2 pH units below the fatty acid's pKa. Acidifying the sample to a pH of ~2-3 ensures the carboxylic acid group remains protonated (-COOH), making the entire molecule more hydrophobic and significantly strengthening its retention on the reversed-phase sorbent.[9]
Q4: Can I separate different isomers of conjugated fatty acids (e.g., cis-9,trans-11 vs. trans-10,cis-12 CLA) using standard SPE?
Standard reversed-phase or anion-exchange SPE is generally not sufficient to separate geometric or positional isomers of conjugated fatty acids, as these isomers have very similar polarity and acidity.[10] For this specific application, Silver-Ion SPE (Ag-Ion SPE) is the authoritative technique.[11][12] In this method, silver ions are immobilized on a strong cation exchange (SCX) sorbent. These silver ions form reversible polar complexes with the double bonds of the fatty acids.[11] The strength of this interaction depends on the number, geometry (cis vs. trans), and position of the double bonds, allowing for the fractionation of FAMEs (fatty acid methyl esters) into saturated, trans-monounsaturated, cis-monounsaturated, and polyunsaturated classes.[12]
Troubleshooting Guide: Low Recovery & Poor Reproducibility
Low or inconsistent recovery is the most common issue in SPE method development.[11] The first step in troubleshooting is to systematically evaluate each stage of the process to identify where the analyte is being lost.[13][14]
| Problem | Potential Cause | Scientific Explanation & Recommended Solution |
| Low Recovery: Analyte detected in the sample flow-through fraction. | 1. Improper Sorbent Conditioning: | The sorbent was not properly activated. Non-polar sorbents like C18 require wetting with a water-miscible organic solvent (e.g., methanol) to solvate the hydrocarbon chains. Failure to do so results in poor retention. Solution: Always condition the cartridge with 1-2 column volumes of methanol, followed by 1-2 column volumes of equilibration solvent (e.g., acidified water) without letting the sorbent go dry.[3][4] |
| 2. Sample Solvent Too Strong: | The sample is dissolved in a solvent with too high a percentage of organic content. This will cause the analyte to have a higher affinity for the mobile phase than the stationary phase, leading to premature elution. Solution: If possible, dilute the sample with water or an appropriate buffer to reduce the organic solvent strength before loading. | |
| 3. Incorrect Sample pH: | For reversed-phase SPE, the sample pH is too high (> pKa), making the fatty acid charged and more polar, thus reducing its retention. For anion-exchange, the pH is too low (< pKa), neutralizing the fatty acid and preventing ionic binding. Solution: For RP-SPE, acidify the sample to pH ~2-3. For AX-SPE, adjust the sample pH to ~6-7. | |
| 4. High Flow Rate: | The sample is loaded too quickly, not allowing sufficient time for the analyte to interact with and bind to the sorbent. Solution: Reduce the loading flow rate. A slow, steady drip (e.g., ~1 mL/min) is often recommended.[13] | |
| Low Recovery: Analyte detected in the wash fraction. | 1. Wash Solvent Too Strong: | The wash solvent has too much organic character, causing it to act as an elution solvent and prematurely strip the analyte from the sorbent. Solution: Reduce the percentage of organic solvent in your wash step. Use the strongest wash solvent that removes interferences but does not elute the analyte. Test a gradient of wash solvent strengths (e.g., 5%, 10%, 15% methanol in water).[13] |
| Low Recovery: Analyte is not detected in flow-through or wash, but recovery from elution is still low. | 1. Irreversible Binding / Insufficient Elution Solvent Strength: | The interaction between the analyte and the sorbent is too strong for the chosen elution solvent to disrupt. This can happen if the fatty acid has very strong hydrophobic interactions with a highly retentive sorbent. Solution: Increase the strength of the elution solvent (e.g., switch from methanol to a stronger solvent like isopropanol, or add a modifier).[7] Consider a "soak step": add the elution solvent and allow it to sit in the sorbent bed for several minutes before completing the elution.[14] If this fails, consider a less retentive sorbent (e.g., C8 instead of C18).[13] |
| 2. Insufficient Elution Volume: | An inadequate volume of elution solvent was used, resulting in only a partial recovery of the bound analyte. Solution: Increase the volume of the elution solvent. Try eluting with two consecutive, smaller aliquots and analyze them separately to confirm that all analyte has been recovered. | |
| 3. Analyte Degradation: | Conjugated fatty acids can be sensitive to harsh conditions. For example, some isomers may be degraded by strongly acidic catalysts during derivatization steps. Solution: Ensure all solvents are of high purity. If derivatizing post-SPE, use milder conditions. Protect samples from light and oxygen where possible. | |
| Poor Reproducibility (High %RSD) | 1. Inconsistent Flow Rates: | Manual processing can lead to variations in flow rate between samples, affecting binding and elution efficiencies. Solution: Use a vacuum or positive pressure manifold to ensure a consistent flow rate across all samples.[6] |
| 2. Sorbent Bed Drying Out: | If the sorbent bed dries out after conditioning and before sample loading, the activation is lost, leading to inconsistent retention. Solution: Ensure a layer of equilibration solvent remains on top of the sorbent bed at all times before the sample is loaded. | |
| 3. Sorbent Variability: | Different lots or brands of SPE cartridges can have slight variations in packing and surface chemistry, leading to inconsistent results.[9] Solution: Whenever possible, use cartridges from the same manufacturing lot for an entire analytical run. |
Data Presentation & Protocols
Quantitative Recovery Data
Achieving high and reproducible recovery is the primary goal of SPE. The following table summarizes expected recovery data for free fatty acids (FFAs) from a complex lipid matrix using an optimized anion-exchange SPE protocol.
| Analyte Class | Matrix | SPE Sorbent | % Recovery | % Triacylglycerol Removed | Reference |
| Free Fatty Acids (FFA) | Lipid-Rich Seeds | Anion-Exchange | 99.2% | 99.8% | [15] |
| General Analytes | Various | C18 | 96.0% - 104.2% | N/A | [5] |
Table 1: Representative recovery data for fatty acids using Solid-Phase Extraction. The high recovery of the FFA fraction demonstrates the suitability of SPE for isolating conjugated fatty acids from interfering neutral lipids.[5][15]
Experimental Workflow Diagram
The following diagram illustrates a typical bind-elute SPE workflow for the isolation of conjugated fatty acids from a biological sample using reversed-phase chromatography.
Caption: Reversed-Phase SPE workflow for conjugated fatty acid isolation.
Detailed Experimental Protocol: Isolation of the Free Fatty Acid (FFA) Fraction
This protocol is adapted from validated methods for isolating FFAs from complex lipid matrices and is highly suitable for the recovery of conjugated fatty acids.[2][15] It utilizes anion-exchange SPE to selectively bind the acidic FFAs while allowing neutral lipids to be washed away.
Materials:
-
SPE Cartridge: Aminopropyl (NH2)-bonded silica, 500 mg
-
Sample: Total lipid extract dissolved in Hexane:Chloroform (1:1, v/v)
-
Wash Solvent 1: Chloroform:2-Propanol (2:1, v/v)
-
Wash Solvent 2: Hexane
-
Elution Solvent: Diethyl Ether containing 2% Acetic Acid
-
SPE Manifold (Vacuum or Positive Pressure)
Methodology:
-
Sorbent Conditioning:
-
Pass 6 mL of hexane through the aminopropyl cartridge. Do not allow the sorbent bed to go dry.
-
-
Sample Loading:
-
Dissolve the lipid extract (containing no more than 100 mg total lipids) in 1 mL of Hexane:Chloroform (1:1).
-
Load the sample onto the cartridge.
-
Collect the flow-through. This fraction contains the neutral lipids (e.g., triacylglycerols, cholesterol esters).
-
-
Washing:
-
Wash the cartridge with 5 mL of Chloroform:2-Propanol (2:1, v/v) to elute any remaining non-polar interferences.
-
Follow with a second wash of 5 mL of hexane.
-
Apply vacuum for 5-10 minutes to thoroughly dry the sorbent bed.
-
-
Elution:
-
Elute the desired Free Fatty Acid fraction (including conjugated fatty acids) by passing 10 mL of Diethyl Ether with 2% Acetic Acid through the cartridge. The acetic acid protonates the bound fatty acids, neutralizing their charge and releasing them from the sorbent.
-
Collect this eluate in a clean collection tube.
-
-
Post-Elution Processing:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
The purified FFA residue can then be reconstituted in an appropriate solvent for derivatization (e.g., to FAMEs) and subsequent GC or LC-MS analysis.
-
This self-validating protocol ensures a clear separation. If recovery is low, analysis of the "neutral lipid" fraction and the "wash" fractions will confirm where the analyte was lost, guiding your troubleshooting efforts as outlined in the guide above.
References
-
Science.gov. (n.d.). c18 spe column: Topics by Science.gov. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of C18-based solid-phase extraction (SPE) columns from different vendors. Retrieved from [Link]
-
Buszewski, B., & Noga, S. (2012). Understanding and Improving Solid-Phase Extraction. LCGC International. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]
-
Dussert, S., et al. (2007). Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds. PubMed. Retrieved from [Link]
-
AOCS. (n.d.). A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). Retrieved from [Link]
-
Spectroscopy Online. (2011). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Retrieved from [Link]
- Ruiz-Gutierrez, V., & Perez-Camino, M. C. (2000). Update on solid-phase extraction for the analysis of lipid classes and related compounds.
-
Christie, W. W. (n.d.). Solid-phase extraction columns in the analysis of lipids. AOCS Lipid Library. Retrieved from [Link]
- Doyle, M., et al. (2023). Development of UPLC-UV-ELSD Method for Fatty Acid Profiling In Polysorbate 80 and Confirmation of the Presence of Conjugated Fatty Acids by Mass Spectrometry, UV Absorbance and Proton Nuclear Magnetic Resonance Spectroscopy. Journal of Pharmaceutical Sciences.
-
Liu, J., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. PMC. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipid recovery rates using solid-phase extraction. Retrieved from [Link]
-
Akkad, R., et al. (2022). Improvements in extraction yield by solid phase lipid extraction from liquid infant formula and human milk. Frontiers in Nutrition. Retrieved from [Link]
-
Phenomenex. (2021). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Retrieved from [Link]
-
Phenomenex. (n.d.). Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Optimizing Elution Conditions To Improve SPE Performance. Retrieved from [Link]
-
Agilent Technologies. (n.d.). SPE Method Development and Troubleshooting. Retrieved from [Link]
- Singh, P., et al. (2016). Quantitative determination of conjugated linoleic acid and polyunsaturated fatty acids in milk with C17:0 as internal marker – Evaluation of different methylation procedures.
- Patterson, B. W., et al. (1999). Validation of a new procedure to determine plasma fatty acid concentration and isotopic enrichment. Journal of Lipid Research.
-
Phenomenex. (2021). How to Fix Low Recovery in Solid Phase Extraction | SPE Tip. YouTube. Retrieved from [Link]
-
Biotage. (2023). Understanding SPE Retention Mechanisms. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Optimizing Elution Conditions To Improve SPE Performance. Retrieved from [Link]
- Le, T. T., et al. (2013). Composition and fatty acid distribution of bovine milk phospholipids from processed milk products. Lipids in Health and Disease.
- Cífková, E., et al. (2016). Retention behavior of lipids in reversed-phase ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry.
-
ResearchGate. (n.d.). Silver ion solid-phase extraction chromatography for the analysis of trans fatty acids. Retrieved from [Link]
-
Spectroscopy Online. (2011). A Simplified Approach to Optimize SPE Method Development with Downstream LC–MS Analysis Allowing 100% Organic, Basified Injection Solvents. Retrieved from [Link]
- Yang, L., et al. (2009). Conjugated Linoleic Acid Production by Alkali Isomerization of Linoleic Acid from Idesia polycarpa Maxim. var. vestita Diels Oil. Journal of the American Oil Chemists' Society.
-
AOCS. (n.d.). A Practical Guide to the Analysis of Conjugated Linoleic Acid (CLA). Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of methylation methods for fatty acid analysis of milk fat. Retrieved from [Link]
-
AOCS Lipid Library. (n.d.). Solid-Phase Extraction Chromatography in the Silver Ion Mode. Retrieved from [Link]
- Arcos, J. A., et al. (2001). Purification of Conjugated Linoleic Acid Isomers Through a Process Including Lipase-Catalyzed Selective Esterification. Journal of the American Oil Chemists' Society.
-
Slideshare. (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]
-
ResearchGate. (2023). HPLC-DAD Development and Validation Method for Short-Chain Fatty Acids Quantification from Chicken Feces by Solid-Phase Extraction. Retrieved from [Link]
-
MDPI. (2024). Rapid Purification and Quantification of Intestinal and Fecal Short-Chain Fatty Acids by Solid-Phase Extraction Using Bond Elut Plexa. Retrieved from [Link]
- da Silva, A. L. N., et al. (2022). Comparison of analytical methods for the fatty acid profile in ewes' milk. PLOS ONE.
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Validation & Comparative
Comparative Bioavailability Guide: Dodeca-2,4,6-trienoic Acid vs. Alkylamide Derivatives
Executive Summary
This guide provides a technical comparison of the bioavailability and pharmacokinetic (PK) profiles of Dodeca-2,4,6-trienoic acid (the free carboxylic acid) versus its Alkylamide derivatives (specifically isobutylamides, e.g., dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamide).
Key Finding: Alkylamides exhibit significantly superior oral bioavailability, membrane permeability, and blood-brain barrier (BBB) penetration compared to their free acid counterparts. The amide moiety effectively "masks" the polar carboxyl group, shifting the physicochemical profile from a hydrophilic, ionizable acid to a lipophilic, neutral molecule capable of rapid passive diffusion.
Physicochemical Profiling
The fundamental difference in bioavailability stems from the structural modification at the C-1 terminus.
| Feature | This compound (Free Acid) | Alkylamide Derivatives (e.g., Isobutylamide) | Impact on Bioavailability |
| Structure | R-COOH | R-CONH-R' (e.g., Isobutyl) | Amide bond removes ionizable proton. |
| pKa | ~4.8 (Ionized at physiological pH 7.4) | Neutral (Non-ionizable in physiologic range) | Acids are trapped in the aqueous phase at pH 7.4. |
| LogP (Lipophilicity) | ~2.5 - 3.0 (pH dependent) | > 4.0 - 5.0 | Higher LogP favors passive membrane diffusion. |
| Solubility | Higher in alkaline aqueous buffers | Low aqueous solubility; High in organic solvents | Amides require lipid-based formulations for max absorption. |
ADME Comparative Analysis
Absorption & Permeability
-
Alkylamides: Exhibit high permeability coefficients (
cm/s) in Caco-2 models. They are classified as Class II (Low Solubility, High Permeability) in the Biopharmaceutics Classification System (BCS). Absorption is rapid (ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> min). -
Free Acid: At intestinal pH (6.5–7.4), the acid exists primarily as the carboxylate anion (
). Passive diffusion is severely limited by charge repulsion at the epithelial membrane. Absorption relies on paracellular transport (inefficient for large molecules) or specific fatty acid transporters (FATP), which are saturable.
Distribution (CNS Penetration)
A critical differentiator is CNS activity.
-
Alkylamides: Readily cross the Blood-Brain Barrier (BBB). Studies confirm their presence in brain tissue (striatum, cortex) within minutes of oral administration.
-
Free Acid: Poor BBB penetration due to ionization. The free acid is generally excluded from the CNS unless specific transport mechanisms are engaged.
Metabolism
-
Alkylamides: Subject to First-Pass Metabolism.[1]
-
Phase I: Oxidative degradation by CYP450 (likely CYP3A4/2C9) and hydrolysis of the amide bond by amidases.
-
Metabolite Formation: Hydrolysis yields the Free Acid (this compound) and the amine.
-
-
Free Acid: Rapidly undergoes Phase II conjugation (Glucuronidation) and is excreted. It acts as the terminal metabolite rather than the active parent drug.
Excretion
-
Alkylamides: Elimination half-life (
) in humans is approximately 30–123 minutes depending on the formulation (liquid vs. tablet) and specific isomer. -
Free Acid: Often exhibits a shorter effective half-life due to rapid clearance via renal excretion once conjugated.
Mechanistic Visualization
The following diagram illustrates the divergent fates of the Amide and Acid forms upon ingestion.
Figure 1: Comparative metabolic fate and transport. Green paths indicate high bioavailability; Red paths indicate clearance or poor absorption.
Experimental Protocols
To validate these claims in a laboratory setting, the following protocols are recommended.
Protocol A: Caco-2 Permeability Assay
Objective: Quantify the Apparent Permeability Coefficient (
-
Cell Culture: Seed Caco-2 cells (passage 30–50) on transwell polycarbonate filters (
pore size). Culture for 21 days to form a differentiated monolayer. -
Validation: Measure Transepithelial Electrical Resistance (TEER). Only use wells with TEER
. -
Preparation:
-
Test Solution A:
this compound in HBSS (pH 7.4). -
Test Solution B:
Alkylamide in HBSS (pH 7.4). -
Note: Use
DMSO as cosolvent.
-
-
Transport Study:
-
Add test solution to the Apical chamber (A->B study).
-
Incubate at
with orbital shaking (50 rpm). -
Sample
from the Basolateral chamber at 30, 60, 90, and 120 min. Replace volume with fresh HBSS.
-
-
Analysis: Quantify concentrations using LC-MS/MS (see Protocol B).
-
Calculation:
Where is the flux rate, is the surface area, and is the initial concentration.
Protocol B: LC-MS/MS Quantification in Plasma
Objective: Sensitive detection of alkylamides and their acid metabolites in biological matrices.
-
Sample Prep:
-
Mix
plasma with Internal Standard (e.g., Benzanilide). -
Protein Precipitation: Add
Acetonitrile (ice cold). Vortex 30s. Centrifuge 10,000g for 10 min. -
Evaporate supernatant and reconstitute in Mobile Phase.
-
-
Chromatography:
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse,
). -
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 40% B to 90% B over 5 min.
-
-
Mass Spectrometry:
Data Summary: Pharmacokinetic Parameters
The table below aggregates data from Echinacea alkylamide studies (using tetraenes as the primary proxy for the class) versus theoretical values for the free acid.
| Parameter | Alkylamide (Tetraene) | Free Acid (Dodeca-2,4,6-trienoic) |
| High (~10–30 ng/mL for 2.5mg dose) | Low / Negligible (Rapid clearance) | |
| 20 – 30 min (Rapid Absorption) | Delayed or Non-detectable | |
| High (Linear dose response) | Low | |
| Bioavailability ( | ~30% (Pure) to ~50% (Extract matrix) | < 5% (Estimated) |
| BBB Permeability | Yes (Striatum/Cortex accumulation) | No |
References
-
Woelkart, K., et al. (2005). "Bioavailability and pharmacokinetics of alkamides from the roots of Echinacea angustifolia in humans."[1] Journal of Clinical Pharmacology.
-
Matthias, A., et al. (2004). "Permeability studies of alkylamides and caffeic acid conjugates from Echinacea using a Caco-2 cell monolayer model."[3] Journal of Clinical Pharmacy and Therapeutics.
-
Woelkart, K., et al. (2009). "Bioavailability of dodeca-2E,4E,8E,10E/Z-tetraenoic acid isobutylamides after oral administration in rats and distribution in various tissues."[4][5][6] Planta Medica.
-
Matthias, A., et al. (2005). "Echinacea alkylamide disposition and pharmacokinetics in humans after tablet ingestion."[3][6] Life Sciences.
-
Elufioye, T.O., et al. (2020). "Chemistry and Pharmacology of Alkylamides from Natural Origin."[6][9] Revista Brasileira de Farmacognosia.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Bioavailability of dodeca-2E, 4E, 8E, 10E/Z-tetraenoic acid isobutylamides after oral administration in rats and distribution in various tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Chemistry and Pharmacology of Alkylamides from Natural Origin - PMC [pmc.ncbi.nlm.nih.gov]
Advanced Quantification Guide: Dodeca-2,4,6-trienoic Acid Impurities in Commercial Echinacea
Executive Summary & Strategic Context
In the quality control of Echinacea products (specifically E. purpurea and E. angustifolia), the primary focus is typically on the bioactive alkylamides (alkamides), particularly the isomeric dodeca-2E,4E,8Z,10E/Z-tetraenoic acid isobutylamides.[1] However, the presence of dodeca-2,4,6-trienoic acid represents a critical stability marker and impurity that is often overlooked.
Unlike the bioactive isobutylamides, this compound is a free fatty acid . Its accumulation typically signals:
-
Hydrolytic Degradation: Cleavage of the isobutylamide bond in the parent alkylamides.
-
Oxidative Isomerization: A shift from the naturally occurring 2,4,8,10-tetraene system to the thermodynamically more stable, fully conjugated 2,4,6-triene system.
This guide compares the industry-standard HPLC-UV method against the superior UHPLC-MS/MS workflow for quantifying this specific impurity. While HPLC-UV is accessible, it lacks the specificity to distinguish the free acid from structurally similar alkylamide isomers without rigorous pH manipulation. UHPLC-MS/MS is presented here as the requisite standard for high-fidelity impurity profiling.
Technical Comparison: HPLC-UV vs. UHPLC-MS/MS
The following table contrasts the performance of the two primary methodologies for isolating this compound from the complex Echinacea matrix.
| Feature | Method A: UHPLC-MS/MS (Recommended) | Method B: HPLC-UV (Conventional) |
| Specificity | High. Mass filtering (MRM) distinguishes the Acid (MW ~208) from Amides (MW ~247+). | Low to Moderate. Relies solely on retention time; prone to co-elution with minor alkylamide isomers. |
| Sensitivity (LOD) | < 1 ng/mL. Capable of detecting trace degradation early. | ~500 ng/mL. Only detects significant degradation (late-stage). |
| Matrix Effects | Moderate. Requires stable isotope internal standards to correct for suppression. | High. Phenolic compounds (cichoric acid) can interfere if gradient is not optimized. |
| Throughput | High. < 8 minute run time using sub-2µm columns. | Low. 25–45 minute run time required for baseline resolution. |
| Analyte Identification | Definitive. Based on precursor/product ion transitions. | Inferential. Based on retention time match with external standards. |
Mechanism of Impurity Formation
Understanding the origin of this compound is essential for interpreting the data. The following diagram illustrates the degradation pathway from the primary bioactive alkylamide.
Figure 1: Degradation pathway showing the hydrolysis of the amide bond followed by isomerization to the conjugated triene acid.[2]
Experimental Protocols
Method A: UHPLC-MS/MS (Gold Standard)
This protocol utilizes Negative Ion Mode (ESI-) to selectively target the free carboxylic acid moiety of the impurity, drastically reducing background noise from the abundant neutral alkylamides (which ionize better in Positive Mode).
1. Sample Preparation
-
Extraction: Weigh 100 mg of ground Echinacea root. Add 10 mL of 70% Ethanol .
-
Sonication: Sonicate for 15 minutes at <30°C to prevent thermal degradation.
-
Clarification: Centrifuge at 10,000 x g for 5 minutes. Filter supernatant through a 0.22 µm PTFE filter.
-
Dilution: Dilute 1:10 with water containing 0.1% Formic Acid.
2. Chromatographic Conditions
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex 1.7µm, 2.1 x 100 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.[3]
-
Gradient:
-
0-1 min: 30% B (Isocratic hold to elute polar interferences)
-
1-6 min: 30% -> 90% B (Linear ramp)
-
6-7 min: 90% B (Wash)
-
7-8 min: 30% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
3. Mass Spectrometry Parameters (ESI-)
-
Target Analyte: this compound.
-
Precursor Ion: m/z 207.1 [M-H]⁻
-
Quantifier Transition: m/z 207.1 -> 163.1 (Loss of CO₂).
-
Qualifier Transition: m/z 207.1 -> 121.1 (Cleavage of hydrocarbon chain).
-
Collision Energy: Optimized per instrument (typically 15-25 eV).
Expert Insight: Operating in negative mode is the key differentiator. Alkylamides (amides) do not ionize well in negative mode, effectively "silencing" the matrix and allowing the free acid impurity to be quantified with extreme sensitivity.
Method B: HPLC-UV (Alternative)
If MS is unavailable, HPLC-UV can be used, but it requires pH modification to separate the acidic impurity from neutral amides.
1. Chromatographic Modifications
-
Column: C18 (5 µm, 4.6 x 250 mm).
-
Mobile Phase: Water adjusted to pH 2.5 (with Phosphoric Acid) / Acetonitrile.
-
Reasoning: At pH 2.5, the carboxylic acid (pKa ~4.8) is protonated and neutral, increasing its retention on the C18 column. If run at neutral pH, the acid would elute in the solvent front, making quantification impossible.
-
-
Detection: DAD at 254 nm (max absorption for conjugated trienes).
Analytical Workflow & Decision Logic
The following flowchart guides the researcher through the decision-making process for selecting the appropriate quantification method based on the sample's degradation level.
Figure 2: Decision logic for selecting between HPLC-UV and UHPLC-MS/MS based on impurity concentration and resolution requirements.
References
-
Spelman, K., Wetschler, M. H., & Cech, N. B. (2009). Comparison of alkylamide yield in ethanolic extracts prepared from fresh versus dry Echinacea purpurea utilizing HPLC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
CSIR-NEIST. (n.d.). This compound in Echinacea angustifolia. OSADHI Database. Retrieved from [Link]
-
PubChem. (n.d.).[2] Dodeca-2E,4E,8Z-trienoic acid isobutylamide Compound Summary. National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
